Methacrylic acid-D6
Description
BenchChem offers high-quality Methacrylic acid-D6 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methacrylic acid-D6 including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
deuterio 3,3-dideuterio-2-(trideuteriomethyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2/c1-3(2)4(5)6/h1H2,2H3,(H,5,6)/i1D2,2D3/hD | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CERQOIWHTDAKMF-ZFYNMZILSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=C(C(=O)O[2H])C([2H])([2H])[2H])[2H] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
92.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to Methacrylic acid-D6 for Researchers, Scientists, and Drug Development Professionals
This in-depth guide serves as a critical resource for professionals in research and drug development, providing a detailed technical overview of Methacrylic acid-D6. As a deuterated analog of methacrylic acid, this stable isotope-labeled compound is instrumental in a variety of sophisticated analytical and research applications. This document will elucidate its core properties, synthesis, and key applications, with a focus on the practical insights and robust methodologies required for its effective implementation in a laboratory setting.
Core Principles: Understanding Methacrylic acid-D6
Methacrylic acid-D6 is a specialized form of methacrylic acid where all six hydrogen atoms have been replaced with their heavier isotope, deuterium. This isotopic substitution results in a molecule that is chemically identical to its non-deuterated counterpart in terms of reactivity but possesses a distinct, higher molecular weight. This key difference is the foundation of its utility in numerous analytical techniques, particularly those involving mass spectrometry.
The non-radioactive and stable nature of Methacrylic acid-D6 makes it a safe and effective tool for sensitive and precise quantitative analyses. Its primary application is as an internal standard in mass spectrometry-based assays, where it co-elutes with the unlabeled analyte but is easily distinguishable due to its mass difference. This allows for the accurate correction of variations that can occur during sample preparation and analysis, ensuring the integrity and reliability of the data.
Table 1: Key Physicochemical Properties of Methacrylic acid-D6
| Property | Value |
| Chemical Formula | C4D6O2 |
| Molecular Weight | 92.13 g/mol [1] |
| CAS Number | 92140-95-9[1] |
| Appearance | Colorless Oil[1] |
| Storage Temperature | 2-8°C[1] |
Synthesis and Isotopic Purity: A Mark of Quality
The synthesis of Methacrylic acid-D6 is a critical process that dictates its purity and, consequently, its performance in analytical applications. A common method involves the direct exchange of hydrogen for deuterium using heavy water (D₂O) in the presence of a catalyst.[2] Advanced catalytic systems, often based on palladium, nickel, or copper, are employed to facilitate this exchange efficiently, minimizing reaction times and the required excess of D₂O.[2]
The goal of the synthesis is to achieve the highest possible level of deuteration, ensuring that the final product is predominantly the D6 species. The isotopic purity is a critical quality parameter and is rigorously assessed using a combination of mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. Mass spectrometry confirms the expected molecular weight, while NMR is used to verify the positions and extent of deuterium incorporation.
Diagram 1: General Synthesis and Purity Verification Workflow
A simplified workflow for the synthesis and quality control of Methacrylic acid-D6.
Applications in the Field: From Bioanalysis to Materials Science
The unique properties of Methacrylic acid-D6 lend themselves to a range of applications, primarily centered around its use as an internal standard in quantitative analysis.
In the realm of drug development, understanding the pharmacokinetic profile of a new drug candidate is essential. This involves the precise measurement of the drug and its metabolites in biological matrices such as plasma and urine. Methacrylic acid-D6 is an invaluable tool in these studies when methacrylic acid or a related structure is the analyte of interest.
Experimental Protocol: Quantification of Methacrylic Acid in Plasma using LC-MS/MS
This protocol outlines a self-validating system for the accurate quantification of methacrylic acid in a biological matrix.
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare a stock solution of unlabeled methacrylic acid in a suitable solvent.
-
Create a series of calibration standards by spiking known concentrations of the unlabeled methacrylic acid stock solution into blank plasma.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation:
-
To a 100 µL aliquot of plasma (standard, QC, or unknown sample), add 10 µL of a Methacrylic acid-D6 internal standard working solution at a fixed concentration. The causality behind this step is to introduce a known quantity of a compound that will behave similarly to the analyte throughout the sample preparation and analysis, allowing for accurate normalization.
-
Vortex the samples to ensure thorough mixing.
-
Perform a protein precipitation by adding 400 µL of ice-cold acetonitrile. This step is crucial for removing proteins that can interfere with the analysis and damage the analytical column.
-
Vortex vigorously and then centrifuge at high speed to pellet the precipitated proteins.
-
-
LC-MS/MS Analysis:
-
Carefully transfer the supernatant to a clean vial for analysis.
-
Inject a small volume (e.g., 5 µL) onto a reverse-phase liquid chromatography column.
-
The analyte and internal standard are separated from other matrix components using a gradient elution with a suitable mobile phase.
-
The eluent is introduced into a tandem mass spectrometer, where the parent ions of both methacrylic acid and Methacrylic acid-D6 are selected and fragmented. Specific fragment ions are then monitored for quantification.
-
-
Data Analysis and Validation:
-
The peak areas of the analyte and the internal standard are integrated.
-
A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.
-
The concentrations of the unknown samples and QCs are then calculated from this curve. The accuracy of the QC samples validates the integrity of the analytical run.
-
Diagram 2: Bioanalytical Workflow Using a Deuterated Internal Standard
A schematic of the workflow for quantitative bioanalysis utilizing Methacrylic acid-D6 as an internal standard.
Methacrylic acid is a key monomer in the production of a wide array of polymers.[3][4][5] Deuterated methacrylic acid can be used as a tracer in studies of polymerization kinetics and mechanisms. By incorporating Methacrylic acid-D6 into a polymerization reaction, researchers can use techniques like NMR and mass spectrometry to follow the incorporation of the monomer into the polymer chain, providing valuable insights into the reaction dynamics.
Analytical Characterization
The robust characterization of Methacrylic acid-D6 is paramount to ensure its suitability for its intended applications.
-
¹H and ¹³C NMR: These techniques are used to confirm the chemical structure and to assess the degree of deuteration by observing the disappearance of proton signals and the changes in the carbon spectrum.[6][7]
-
Mass Spectrometry: This is the primary technique for confirming the molecular weight and determining the isotopic distribution of the deuterated compound.[8]
References
- TJCY. (2024, September 26). Application of Methacrylic Acid (MAA) in Paint and Coatings.
- PubChem. Methacrylic acid.
- Wikipedia. Methacrylic acid.
- Chemicals United BV. (2025, January 11). Acrylic Acid & Methacrylic Acid: Applications | Market Insights.
- ChemicalBook. (2022, October 31). Synthesis of Methacrylic acid.
- SciSpace. (2015, February 25). Determination of pKa Values for Acrylic, Methacrylic and Itaconic Acids by 1H and 13C NMR in Deuterated Water.
- Methacrylate Producers Association, Inc. Methacrylic Acid (MAA) | Explore Safe Applications.
- Carl ROTH. Methacrylic acid methyl ester, 1 l, glass.
- Taylor & Francis. Methacrylic acid – Knowledge and References.
- ResearchGate. (2025, August 6). A new route for the synthesis of methacrylic acid from 2-methyl-1,3-propanediol by integrating biotransformation and catalytic dehydration.
- Methacrylate Producers Association, Inc. Methacrylic Acid.
- Google Patents. EP0276675A2 - Process for the preparation of deuterated organic compounds.
- ECETOC. Methacrylic Acid - CAS No. 79-41-4.
- Pharmaffiliates. CAS No : 92140-95-9 | Product Name : Methacrylic Acid-D6.
- ResearchGate. 1 H NMR spectral characteristics in DMSO-d 6 of MTPH, TPH, its salts,....
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. EP0276675A2 - Process for the preparation of deuterated organic compounds - Google Patents [patents.google.com]
- 3. Application of Methacrylic Acid (MAA) in Paint and Coatings [tjcyindustrialchem.com]
- 4. Methacrylic acid - Wikipedia [en.wikipedia.org]
- 5. Methacrylic Acid (MAA) | Explore Safe Applications — Methacrylate Producers Association, Inc. [mpausa.org]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. ecetoc.org [ecetoc.org]
Technical Guide: Methacrylic Acid-D6 (MAA-D6)
Chemical Identity, Spectroscopic Signatures, and Polymerization Kinetics
Executive Summary
Methacrylic Acid-D6 (
This guide synthesizes the physicochemical properties of MAA-D6, detailing its spectroscopic shifts, kinetic isotope effects (KIE) during polymerization, and handling protocols required to prevent isotopic scrambling of the labile acidic deuteron.
Chemical Identity & Structural Specifications[1][2][3][4]
MAA-D6 is characterized by the substitution of all six hydrogen atoms with deuterium (
| Parameter | Specification |
| IUPAC Name | 2-(Methyl-d3)prop-2-enoic-3,3-d2 acid-d |
| Common Name | Methacrylic Acid-D6 (Perdeuteromethacrylic acid) |
| CAS Number | 92140-95-9 |
| Chemical Formula | |
| Molecular Weight | 92.13 g/mol (approx. 7% increase over H-MAA) |
| Isotopic Purity | Typically |
| Appearance | Colorless liquid, acrid odor (identical to H-MAA) |
Structural Visualization
The following diagram illustrates the isotopic labeling sites and the labile nature of the carboxyl deuteron.
Figure 1: Structural breakdown of MAA-D6 highlighting stable vs. labile deuteration sites.
Physical & Chemical Properties
The substitution of Hydrogen (
Comparative Properties Table
| Property | Methacrylic Acid (H-MAA) | Methacrylic Acid-D6 (MAA-D6) | Mechanistic Insight |
| Molar Mass | 86.09 g/mol | 92.13 g/mol | Mass increase affects density and diffusion coefficients. |
| Density (20°C) | 1.015 g/mL | ~1.08 - 1.09 g/mL* | Molar volume is conserved; density scales with MW. |
| Boiling Point | 161°C | ~160-162°C | Isotope effect on BP is minimal for carboxylic acids. |
| Flash Point | 77°C | 77°C | Flammability hazards remain identical. |
| Vibrational Freq (C-H/D) | ~2900-3000 cm⁻¹ | ~2100-2250 cm⁻¹ | Reduced frequency due to higher reduced mass ( |
*Note: Density of D-compounds is estimated via molar volume conservation if specific batch data is unavailable.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
MAA-D6 is "NMR Silent" in standard proton (
- NMR (Proton): No signals observed. If signals appear at 5.7 ppm , 6.3 ppm (vinyl), or 1.9 ppm (methyl), it indicates isotopic impurity or H-D exchange.
-
NMR: Carbon signals appear at similar shifts to H-MAA but exhibit C-D coupling (multiplets) and reduced Nuclear Overhauser Effect (NOE) enhancement.
-
Carbonyl (C=O): ~170 ppm (Singlet/Weak triplet)
-
Vinyl (
): ~127 ppm (Quintet due to coupling with 2 D) -
Quaternary (
): ~136 ppm -
Methyl (
): ~18 ppm (Septet due to coupling with 3 D)
-
Infrared Spectroscopy (FTIR)
The primary diagnostic for D6 purity is the Isotopic Shift of C-H stretching bands.
-
H-MAA: Strong bands at 2900–3100 cm⁻¹ (C-H stretch).
-
MAA-D6: These bands shift to 2100–2250 cm⁻¹ (C-D stretch).
-
Validation: The absence of peaks >2900 cm⁻¹ confirms high isotopic purity.
Polymerization Kinetics & Isotope Effects
In radical polymerization, MAA-D6 exhibits Kinetic Isotope Effects (KIE) that alter molecular weight distributions.
Primary Kinetic Isotope Effect (Chain Transfer)
A major limitation in polymerizing methacrylates is Chain Transfer to Monomer , where a radical abstracts a proton from the
-
Mechanism:
(Allylic radical formation). -
D6 Advantage: The C-D bond is stronger than the C-H bond (Zero Point Energy difference). This makes abstraction of the methyl-deuteron significantly slower (
). -
Result: Polymerization of MAA-D6 often yields higher molecular weights and narrower polydispersity compared to H-MAA under identical conditions, as the termination/transfer pathway is suppressed.
Small-Angle Neutron Scattering (SANS)
MAA-D6 is synthesized primarily to create Poly(methacrylic acid-d6) for contrast variation.
-
Scattering Length Density (SLD): Deuteration dramatically changes the SLD, allowing the polymer to be "visible" or "invisible" in a neutron beam depending on the solvent mixture (
). -
Application: Researchers use PMMA-d6 blocks to determine the radius of gyration (
) and core-shell morphology in micelles.
Figure 2: Kinetic pathway showing suppression of chain transfer in deuterated MAA.
Handling, Stability & Safety
The "Labile Proton" Risk
The carboxyl deuteron (
-
Reaction:
. -
Impact: If MAA-D6 is exposed to air, the isotopic purity of the acid group drops within minutes.
-
Protocol:
-
Store under inert gas (Argon/Nitrogen) in a desiccator.
-
Use anhydrous solvents (e.g., DMSO-
, ) for analysis. -
For polymerization in water: If the study requires fully deuterated polymer backbone, the exchange of the acid proton is often irrelevant (it becomes
or exchanges with solvent), but the carbon backbone ( ) remains stable .
-
Inhibitor Management
Like H-MAA, MAA-D6 is stabilized with MEHQ (Hydroquinone monomethyl ether) to prevent spontaneous polymerization.
-
Removal: Pass through a neutral alumina column or use inhibitor-remover beads immediately prior to polymerization. Distillation is risky due to the high boiling point and polymerization hazard.
Safety Profile
MAA-D6 shares the hazardous profile of methacrylic acid:
-
Corrosive: Causes severe skin burns and eye damage (Category 1A).[2]
-
Lachrymator: Extremely irritating to respiratory mucosa.
-
PPE: Butyl rubber gloves (nitrile is often insufficient for prolonged contact), face shield, and fume hood are mandatory.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 4093, Methacrylic acid. PubChem. Available at: [Link]
-
CAS Common Chemistry. Methacrylic acid (CAS RN 79-41-4) & Deuterated Analogues. American Chemical Society.[3] Available at: [Link][3]
-
Wittenberg, N. F. G. (2014). Kinetics and Modeling of the Radical Polymerization of Acrylic Acid and of Methacrylic Acid in Aqueous Solution. Georg-August-Universität Göttingen. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Methacrylic Acid Safety Data. United States Department of Labor. Available at: [Link]
- Beuermann, S., & Buback, M. (2002). Rate coefficients of free-radical polymerization deduced from pulsed laser experiments. Progress in Polymer Science, 27(2), 191-254.
Sources
Methacrylic Acid-D6: Structural Isotopologues in Soft Matter & Drug Delivery Analytics
Executive Summary
Methacrylic Acid-D6 (MAA-d6) (CAS: 92140-95-9) is the perdeuterated isotopologue of methacrylic acid, a critical functional monomer in polymer science and pharmaceutical formulation.[1] Unlike its proteo-analog (
This structural modification is not merely academic; it serves as a high-precision tool in Small-Angle Neutron Scattering (SANS) and Nuclear Magnetic Resonance (NMR) . By exploiting the massive difference in neutron scattering length density (SLD) between hydrogen and deuterium, researchers use MAA-d6 to "mask" or "highlight" specific domains within complex drug delivery vehicles (e.g., pH-responsive hydrogels, block copolymer micelles).
This guide details the molecular architecture, synthesis considerations, and a validated workflow for utilizing MAA-d6 in structural elucidation of drug carriers.
Molecular Architecture & Isotopic Substitution
The substitution of protium (
Structural Specifications
The perdeuterated form replaces all six hydrogen atoms: the vinyl hydrogens, the methyl hydrogens, and the acidic hydrogen (exchangeable).
| Property | Methacrylic Acid (Protiated) | Methacrylic Acid-D6 (Deuterated) |
| Formula | ||
| Molecular Weight | 86.09 g/mol | ~92.13 g/mol |
| CAS Number | 79-41-4 | 92140-95-9 |
| Neutron SLD | ||
| C-H/C-D Stretch | ~2900-3000 cm⁻¹ | ~2100-2250 cm⁻¹ |
The Isotope Effect in Spectroscopy
The increased reduced mass (
Experimental Protocol: Synthesis of Deuterated pH-Responsive Nanoparticles via RAFT
Context: Poly(methacrylic acid) (PMAA) is a gold standard for pH-responsive drug delivery. To determine the precise radius of gyration (
Methodology: Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is chosen for its ability to control molecular weight dispersity (
Materials Preparation
-
Monomer: Methacrylic acid-d6 (98 atom % D), stabilized with MEHQ.
-
Chain Transfer Agent (CTA): 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB).
-
Initiator: AIBN (recrystallized).
-
Solvent: 1,4-Dioxane (anhydrous).
Step-by-Step Workflow
-
Inhibitor Removal:
-
Action: Pass neat MAA-d6 through a pre-packed inhibitor removal column (De-hibit 200) to remove MEHQ.
-
Causality: Antioxidants like MEHQ terminate radical chains, preventing initiation and leading to unpredictable molecular weights.
-
-
Reaction Assembly:
-
In a Schlenk flask, dissolve CPADB (28 mg, 0.1 mmol) and MAA-d6 (1.0 g, ~10.8 mmol).
-
Add AIBN (3.2 mg, 0.02 mmol). Ratio [Monomer]:[CTA]:[Initiator] = 108:1:0.2.
-
Logic: A low initiator concentration relative to CTA ensures the majority of chains are initiated by the RAFT agent, preserving "living" character.
-
-
Degassing (Freeze-Pump-Thaw):
-
Cycle: Freeze mixture in liquid
, apply vacuum (<50 mTorr) for 10 min, thaw in warm water. Repeat 3x. -
Validation: Oxygen is a radical scavenger. Failure to degas results in an induction period or total reaction failure.
-
-
Polymerization:
-
Immerse flask in a thermostated oil bath at 70°C. Stir at 300 RPM for 12 hours.
-
Target: Conversion ~60-70%. High conversion in RAFT can lead to "dead" chain coupling (bimolecular termination).
-
-
Purification:
-
Quench reaction by cooling to 0°C and exposing to air.
-
Precipitate polymer into a 10-fold excess of cold diethyl ether. Centrifuge and dry under vacuum.
-
Core Application: Contrast Variation in SANS
The primary utility of MAA-d6 in drug development is Contrast Variation . By tuning the
The Logic of Contrast Matching
-
Condition A (Core Contrast): Solvent SLD matches the Shell. The Shell is invisible. We see only the Deuterated Core.
-
Condition B (Shell Contrast): Solvent SLD matches the Deuterated Core. The Core is invisible. We see only the Shell.
SANS Experimental Workflow Diagram
Figure 1: Workflow for utilizing MAA-d6 in Small-Angle Neutron Scattering (SANS) to resolve internal nanostructure of drug delivery vehicles.
Handling, Stability & Safety
Polymerization Risks
Like its proteo-analog, MAA-d6 is prone to spontaneous exothermic polymerization.
-
Storage: Store at 2–8°C.
-
Stabilizer: Typically supplied with 200 ppm MEHQ (Hydroquinone monomethyl ether). Do not remove stabilizer until immediately prior to use.
-
Thawing: If frozen (MP ~15°C), thaw gently at room temperature. Do not heat rapidly, as "hot spots" can trigger runaway polymerization.
Isotopic Purity Verification
Before critical experiments, verify isotopic purity via Proton NMR (
-
Protocol: Dissolve trace MAA-d6 in
with an internal standard (e.g., dimethyl sulfone). -
Observation: The spectrum should be nearly silent. Residual peaks at
5.6 and 6.1 ppm indicate incomplete deuteration of the vinyl group.
References
-
Polymer Source. (2024). Deuterated Methacrylic acid-d6 Product Specification. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 4093, Methacrylic acid (Protiated Reference). Retrieved from [Link]
-
Smith, G. N., et al. (2021). "Time-resolved small-angle neutron scattering studies of the thermally-induced exchange of copolymer chains." Macromolecules. (Contextual grounding for SANS methodology). Retrieved from [Link]
Sources
An In-Depth Technical Guide to the Synthesis of Deuterated Methacrylic Acid
Foreword: The Strategic Value of Deuteration in Modern Drug Development and Material Science
In the landscape of advanced chemical synthesis, the strategic incorporation of deuterium, a stable isotope of hydrogen, into molecular frameworks represents a paradigm of subtle yet profound modification. For researchers, scientists, and drug development professionals, deuterated molecules are not mere chemical curiosities; they are powerful tools that can unlock enhanced pharmacokinetic profiles, elucidate complex reaction mechanisms, and serve as invaluable standards in analytical sciences. The substitution of protium with deuterium can significantly alter the physicochemical properties of a molecule, most notably by strengthening the carbon-hydrogen bond. This "kinetic isotope effect" can decelerate metabolic pathways involving C-H bond cleavage, leading to improved drug stability and bioavailability.
This guide provides a comprehensive, in-depth exploration of the synthesis of deuterated methacrylic acid, a pivotal monomer in the production of advanced polymers and a valuable building block in organic synthesis. We move beyond a mere recitation of procedural steps to offer a narrative grounded in the principles of chemical causality and experimental validation. Every protocol is presented as a self-validating system, designed to instill confidence and ensure reproducibility in your laboratory.
Strategic Approaches to the Deuteration of Methacrylic Acid
The synthesis of deuterated methacrylic acid can be approached through several strategic pathways. The choice of method is often dictated by the desired level and position of deuteration, as well as considerations of cost and scalability. The primary strategies revolve around direct hydrogen-deuterium (H/D) exchange on the methacrylic acid molecule or its precursors.
Catalytic Hydrogen-Deuterium Exchange: The Method of Choice
The most direct and efficient method for the synthesis of deuterated methacrylic acid is through a heterogeneous catalytic hydrogen-deuterium exchange reaction.[1][2] This approach utilizes a platinum group metal catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), to facilitate the exchange of hydrogen atoms with deuterium from a deuterium-rich source, typically deuterium oxide (D₂O).[1][3]
Causality of Catalyst Selection: Platinum group metals are exceptional in their ability to activate C-H bonds. The catalytic cycle involves the oxidative addition of a C-H bond to the metal center, followed by reductive elimination to form a C-D bond. D₂O serves as a readily available and cost-effective source of deuterium. The use of a heterogeneous catalyst simplifies product purification, as the catalyst can be easily removed by filtration.
The general scheme for this transformation is depicted below:
Caption: Catalytic H/D exchange workflow for deuterated methacrylic acid.
Experimental Protocol: Synthesis of Deuterated Methacrylic Acid via Catalytic H/D Exchange
This protocol provides a detailed, step-by-step methodology for the laboratory-scale synthesis of deuterated methacrylic acid. The procedure is designed to be self-validating, with in-process checks and characterization steps to ensure the desired product is obtained with high isotopic purity.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Methacrylic Acid | ≥99% | Sigma-Aldrich or equivalent | Inhibited with MEHQ |
| Deuterium Oxide (D₂O) | 99.9 atom % D | Cambridge Isotope Laboratories or equivalent | |
| Palladium on Carbon (Pd/C) | 10% Pd | Acros Organics or equivalent | |
| Aluminum Powder | 325 mesh | Alfa Aesar or equivalent | |
| Diethyl Ether | Anhydrous | Fisher Scientific or equivalent | |
| Celite® | For filtration | ||
| Hydroquinone | Polymerization inhibitor |
Detailed Step-by-Step Methodology
Step 1: Catalyst Activation and Deuterium Gas Generation (in situ)
-
To a high-pressure reaction vessel (e.g., a Parr reactor or a thick-walled glass pressure vessel) equipped with a magnetic stir bar, add aluminum powder (100 mg) and 10% Pd/C catalyst (50 mg).
-
Suspend the solids in deuterium oxide (D₂O, 5 mL).
-
Seal the vessel and place it in an ultrasonic bath for 30 minutes to ensure thorough mixing and to initiate the reaction between aluminum and D₂O, which generates deuterium gas (D₂) in situ.[2] This method avoids the need for a separate D₂ gas cylinder.
Step 2: Deuteration Reaction
-
Carefully add methacrylic acid (1.0 g, 11.6 mmol) and a catalytic amount of hydroquinone (10 mg) as a polymerization inhibitor to the reaction vessel.
-
Seal the vessel tightly and purge with argon or nitrogen gas for 5 minutes to remove any residual air.
-
Heat the reaction mixture to 120°C with vigorous stirring. The reaction progress can be monitored by taking small aliquots at various time points and analyzing them by ¹H NMR to observe the disappearance of proton signals. The reaction is typically complete within 24-48 hours.
Step 3: Product Isolation and Purification
-
Cool the reaction vessel to room temperature.
-
Carefully vent the vessel in a fume hood.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst and any remaining aluminum powder. Wash the Celite® pad with a small amount of D₂O (1-2 mL).
-
The filtrate contains the deuterated methacrylic acid dissolved in D₂O. To isolate the product, perform an extraction with anhydrous diethyl ether (3 x 10 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and carefully remove the diethyl ether by rotary evaporation at low temperature (to avoid polymerization).
-
The resulting product is deuterated methacrylic acid. For higher purity, vacuum distillation can be performed.
Caption: Experimental workflow for the synthesis of deuterated methacrylic acid.
Characterization and Quality Control: A Self-Validating System
The trustworthiness of any synthetic protocol lies in the robust characterization of the final product. For deuterated compounds, it is crucial to determine not only the chemical purity but also the isotopic enrichment and the specific positions of deuteration.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for characterizing deuterated methacrylic acid.[4]
-
¹H NMR: The degree of deuteration can be estimated by comparing the integral of the remaining proton signals in the deuterated product to the integral of a known internal standard. The disappearance or significant reduction of signals corresponding to the methyl, vinyl, and carboxylic acid protons confirms successful deuteration.
-
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing a definitive confirmation of deuteration and allowing for the quantification of deuterium at each position in the molecule.
-
¹³C NMR: The ¹³C spectrum will show changes in the coupling patterns of the carbon atoms bonded to deuterium, providing further structural confirmation.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the deuterated product and to quantify the isotopic distribution.[5][6] The mass spectrum of deuterated methacrylic acid will show a shift in the molecular ion peak corresponding to the number of deuterium atoms incorporated. For example, fully deuterated methacrylic acid-d6 (C₄D₆O₂) would have a molecular weight of 92.13 g/mol , compared to 86.09 g/mol for the non-deuterated form.
Quantitative Data Summary
| Deuterated Product | Catalyst | Temperature (°C) | Reaction Time (h) | Isotopic Enrichment (atom % D) | Yield (%) |
| Methacrylic acid-d5 | 10% Pd/C | 120 | 24 | >95 | 85-90 |
| Methacrylic acid-d6 | 10% Pt/C | 150 | 48 | >98 | 75-80 |
Note: The data in this table are representative values based on typical outcomes for similar H/D exchange reactions and should be considered as a guide. Actual results may vary depending on specific experimental conditions.
Safety Considerations
While deuterium and its compounds are not radioactive, standard laboratory safety practices must be followed.
-
Deuterium Oxide (D₂O): D₂O is considered non-hazardous. However, it is good practice to handle it in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including safety glasses and gloves.
-
Methacrylic Acid: Methacrylic acid is corrosive and has a pungent odor. It should be handled in a fume hood with appropriate PPE. It is also a polymerizable monomer, and inhibitors are necessary to prevent unwanted polymerization, especially upon heating.
-
Catalysts: Palladium and platinum on carbon are flammable solids. They should be handled with care, and appropriate fire safety measures should be in place.
-
Pressurized Reactions: All reactions conducted under pressure must be performed in appropriate pressure-rated vessels behind a blast shield.
Conclusion
The synthesis of deuterated methacrylic acid via catalytic hydrogen-deuterium exchange is a robust and efficient method for producing this valuable isotopically labeled compound. By understanding the underlying chemical principles, adhering to a detailed and validated experimental protocol, and employing rigorous characterization techniques, researchers can confidently produce high-quality deuterated methacrylic acid for a wide range of applications in drug development, material science, and analytical research. This guide provides the necessary framework for achieving this, empowering scientists with the knowledge and methodology to advance their research through the strategic use of deuteration.
References
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Kokel, A., Kadish, D., & Török, B. (2022). Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. Molecules, 27(3), 614. [Link]
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Kokel, A., Kadish, D., & Török, B. (2022). Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. PubMed. [Link]
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Pouambeka, T. W., Enoua, G. C., Bopoundza, F. C., Makomo, H., Loumouamou, B. W., & Qian, Z. (2021). Copper-Catalyzed Decarboxylation of α,β-Unsaturated Carboxylic Acids with N-Fluorobenzenesulfonimide: Synthesis of Enamines. Advanced Journal of Chemistry, Section B, 3(2), 134-143. [Link]
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Dunuwila, D. D., & Berglund, K. A. (2015). Synthesis of Methacrylic Acid by Catalytic Decarboxylation and Dehydration of Carboxylic Acids Using a Solid Base and Subcritical Water. Retrieved from ResearchGate. [Link]
-
Li, X., et al. (2022). Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR. Magnetic Resonance Letters, 2(3), 1-8. [Link]
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Patience, G. S., et al. (2018). Catalysis for the synthesis of methacrylic acid and methyl methacrylate. Chemical Society Reviews, 47(20), 7749-7774. [Link]
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Oak Ridge National Laboratory. (n.d.). Synthesis of Deuterated Materials. Retrieved from ORNL website. [Link]
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van Gemmeren, M., et al. (2021). Late-Stage β-C(sp3)–H Deuteration of Carboxylic Acids. Journal of the American Chemical Society, 143(30), 11433-11439. [Link]
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Sajiki, H., et al. (2013). Efficient C−H/C−D Exchange Reaction on the Alkyl Side Chain of Aromatic Compounds Using Heterogeneous Pd/C in D2O. Organic Letters, 15(21), 5546-5549. [Link]
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Kumar, P., et al. (2020). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 12(2), 159-167. [Link]
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Horibe, T., et al. (2021). Metal Catalyzed H–D Exchange Methods Using D2O as a Deuterium Source: A Comparative Study in Different Sealed Devices. JPS Conference Proceedings, 33, 011150. [Link]
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Andersen, T. L., & Duedahl-Olesen, L. (2017). A practical and environmentally friendly protocol for synthesis of α-deuterated carboxylic acids. Tetrahedron Letters, 58(4), 333-335. [Link]
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Wang, H., et al. (2023). Enhancing Activation of D2O for Highly Efficient Deuteration Using an Fe–P Pair-Site Catalyst. Journal of the American Chemical Society, 145(24), 13146-13155. [Link]
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van der Ploeg, R. (2022). Evaluating the use of NMR for the determination of deuterium abundance in water. University of Groningen. [Link]
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van Gemmeren, M., et al. (2021). Late-Stage β-C(sp3)–H Deuteration of Carboxylic Acids. ChemRxiv. [Link]
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Sajiki, H. (2015). [Development of deuterium labeling method based on the heterogeneous platinum group metal-catalyzed C-H activation]. Yakugaku Zasshi, 135(10), 1085-1094. [Link]
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Pyo, S. H., et al. (2013). A new route for the synthesis of methacrylic acid from 2-methyl-1,3-propanediol by integrating biotransformation and catalytic dehydration. Journal of Industrial Microbiology & Biotechnology, 40(10), 1147-1154. [Link]
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Remaud, G. S., & Martin, G. J. (2012). Determination of Deuterium Isotope Ratios by Quantitative 2 H NMR Spectroscopy: the ERETIC Method As a Generic Reference Signal. Magnetic Resonance in Chemistry, 50(S1), S62-S67. [Link]
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Yorimitsu, H., et al. (2020). Ternary catalytic α-deuteration of carboxylic acids. Nature Communications, 11(1), 1-8. [Link]
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Chemical Knowledge. (n.d.). Methacrylic acid production manufacturing method and process flow. Retrieved from Chemical Knowledge website. [Link]
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Pozo, O. J., et al. (2015). Determination of the enrichment of isotopically labelled molecules by mass spectrometry. Journal of Mass Spectrometry, 50(1), 183-191. [Link]
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[Chemical Knowledge]. (n.d.). Methacrylic acid production manufacturing method and process flow. Retrieved from [Chemical Knowledge] website. [Link]
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[PubMed]. (2017). A practical and environmentally friendly protocol for synthesis of α-deuterated carboxylic acids. [Link]
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Methodological & Application
Illuminating Reaction Pathways: Methacrylic Acid-D6 as a Mechanistic Tracer
Introduction: Beyond Stoichiometry - Unveiling the "How" of Chemical Reactions
In the intricate world of chemical synthesis and drug development, understanding not just what is formed but how it is formed is paramount. Reaction mechanisms provide the roadmap for optimizing processes, controlling product properties, and ensuring the safety and efficacy of pharmaceuticals. Isotopic labeling is a powerful technique for elucidating these pathways by "tagging" molecules to trace their journey through a reaction.[1][2] By replacing specific atoms with their heavier, stable isotopes, we can follow their fate and gain profound insights into the intimate details of bond-making and bond-breaking events.[3]
Methacrylic acid (MAA) is a vital monomer in the production of a vast array of polymers with applications in medicine, coatings, and adhesives.[4] The properties of poly(methacrylic acid) (PMAA) and its copolymers are critically dependent on the intricacies of the polymerization process.[5] This application note details the use of Methacrylic acid-D6 (MAA-D6), a deuterated isotopologue of MAA, as a tracer to investigate reaction mechanisms, with a particular focus on radical polymerization. The substitution of hydrogen with deuterium at specific positions in the MAA molecule allows for the sensitive and specific tracking of the monomer's fate, providing invaluable data for researchers, scientists, and drug development professionals.
The Rationale for Deuterium Labeling: The Kinetic Isotope Effect
The substitution of hydrogen with deuterium can influence the rate of a chemical reaction, a phenomenon known as the Kinetic Isotope Effect (KIE).[6] This effect arises from the difference in zero-point vibrational energy between a C-H and a C-D bond. The heavier deuterium atom leads to a lower zero-point energy, making the C-D bond stronger and more difficult to break. Consequently, reactions where a C-H bond is cleaved in the rate-determining step will proceed slower when hydrogen is replaced by deuterium.
While in free-radical polymerization of methacrylates, C-H bonds are not typically broken in the rate-limiting propagation step, secondary deuterium KIEs can still be observed.[5] These smaller effects provide subtle but valuable information about the transition state of the reaction. By comparing the polymerization kinetics of MAA and MAA-D6, we can dissect the mechanism of chain propagation and termination.
Applications of Methacrylic Acid-D6 in Mechanistic Studies
The use of MAA-D6 as a tracer can illuminate several key aspects of reaction mechanisms:
-
Elucidation of Polymerization Mechanisms: By monitoring the incorporation of MAA-D6 into a polymer chain alongside its non-deuterated counterpart, the kinetics of initiation, propagation, and termination can be precisely determined.
-
Investigation of Chain Transfer Reactions: The role of chain transfer agents and potential side reactions can be quantified by tracking the deuterium label.
-
Metabolic Pathway Tracing: In biological systems, MAA-D6 can be used to trace the metabolic fate of methacrylic acid, providing insights into its biotransformation and potential toxicity.[7]
-
Structural Analysis of Polymers: The presence of deuterium can simplify complex NMR spectra, aiding in the detailed microstructural characterization of polymers.[8][9]
Experimental Workflow: A Generalized Approach
The following diagram illustrates a general workflow for utilizing MAA-D6 as a tracer in a polymerization reaction study.
Caption: Generalized workflow for using MAA-D6 as a tracer.
Detailed Protocols
Protocol 1: Competitive Radical Polymerization of MAA and MAA-D6
This protocol describes a competitive kinetic experiment to determine the kinetic isotope effect in the radical polymerization of methacrylic acid.
Materials:
-
Methacrylic acid (MAA), inhibitor-free
-
Methacrylic acid-D6 (MAA-D6), isotopic purity >98%
-
Azobisisobutyronitrile (AIBN) as a radical initiator
-
Anhydrous toluene as solvent
-
Methanol (for precipitation)
-
Hydroquinone (for quenching)
Procedure:
-
Reactant Preparation: In a nitrogen-filled glovebox, prepare a stock solution containing equimolar amounts of MAA and MAA-D6 in anhydrous toluene. Prepare a separate stock solution of AIBN in anhydrous toluene.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add the mixed monomer solution. Degas the solution by three freeze-pump-thaw cycles.
-
Initiation: While stirring under a nitrogen atmosphere, inject the AIBN solution to initiate the polymerization. The final monomer concentration should be ~1 M and the monomer-to-initiator ratio ~200:1.
-
Reaction Monitoring: At timed intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots of the reaction mixture using a nitrogen-purged syringe and immediately quench the reaction by adding the aliquot to a vial containing a small amount of hydroquinone in methanol.
-
Analysis of Unreacted Monomers: Analyze the quenched aliquots by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the ratio of unreacted MAA to MAA-D6 at each time point.
-
Polymer Isolation: After the desired reaction time, quench the bulk reaction mixture by pouring it into a large volume of cold methanol to precipitate the polymer.
-
Polymer Characterization: Filter and dry the polymer. Analyze the isotopic composition of the polymer by Pyrolysis-GC-MS or High-Resolution Mass Spectrometry to determine the relative incorporation of MAA and MAA-D6.[10]
Data Analysis:
The kinetic isotope effect (kH/kD) can be calculated from the change in the ratio of the non-deuterated to deuterated monomer over time using the following equation:
kH/kD = ln([MAA]t/[MAA]0) / ln([MAA-D6]t/[MAA-D6]0)
where [MAA]0 and [MAA-D6]0 are the initial concentrations, and [MAA]t and [MAA-D6]t are the concentrations at time t.
Protocol 2: NMR Spectroscopic Monitoring of MAA-D6 Polymerization
This protocol utilizes Nuclear Magnetic Resonance (NMR) spectroscopy for real-time monitoring of the polymerization of MAA-D6.
Materials:
-
Methacrylic acid-D6 (MAA-D6), isotopic purity >98%
-
Deuterated solvent (e.g., Toluene-d8)
-
Radical initiator (e.g., AIBN)
-
NMR tubes suitable for kinetic studies
Procedure:
-
Sample Preparation: In a nitrogen-filled glovebox, prepare a solution of MAA-D6 and AIBN in toluene-d8 directly in an NMR tube.
-
NMR Acquisition Setup: Place the NMR tube in the NMR spectrometer and acquire an initial spectrum (t=0) to determine the initial concentration of MAA-D6.
-
Initiation and Monitoring: Heat the sample to the desired reaction temperature (e.g., 60 °C) to initiate polymerization. Acquire a series of 1H or 2H NMR spectra at regular time intervals.[7]
-
Data Processing: Process the NMR spectra and integrate the signals corresponding to the vinyl protons of the MAA-D6 monomer and the newly formed polymer backbone. The decrease in the monomer signal intensity over time corresponds to its consumption.
Data Analysis:
The conversion of the monomer can be calculated at each time point by comparing the integral of the monomer signal to its initial integral. This data can be used to determine the rate of polymerization.
Data Presentation
The quantitative data obtained from these experiments can be summarized in tables for clear comparison.
Table 1: Hypothetical Data for Competitive Polymerization of MAA and MAA-D6
| Time (min) | [MAA] / [MAA]₀ | [MAA-D6] / [MAA-D6]₀ | Calculated kH/kD |
| 0 | 1.00 | 1.00 | - |
| 15 | 0.85 | 0.88 | 1.02 |
| 30 | 0.72 | 0.77 | 1.03 |
| 60 | 0.51 | 0.58 | 1.04 |
| 120 | 0.25 | 0.32 | 1.05 |
Table 2: Key Analytical Techniques and Their Role
| Technique | Purpose | Information Obtained |
| NMR Spectroscopy | Real-time reaction monitoring, structural characterization of polymer | Monomer conversion, polymer microstructure, tacticity |
| Mass Spectrometry (MS) | Quantification of isotopic ratios, polymer mass determination | Kinetic isotope effect, molecular weight distribution, end-group analysis |
| Gas Chromatography (GC) | Separation of volatile components | Quantification of unreacted monomers |
| Gel Permeation Chromatography (GPC) | Determination of polymer molecular weight | Average molecular weight (Mn, Mw), polydispersity index (PDI) |
Visualizing the Mechanism: Radical Polymerization
The following diagram illustrates the key steps in the radical polymerization of methacrylic acid.
Caption: Key stages of radical polymerization.
Conclusion: A Versatile Tool for Mechanistic Insight
Methacrylic acid-D6 is a versatile and powerful tool for researchers seeking to unravel the complexities of reaction mechanisms. The ability to trace the fate of this deuterated monomer provides unambiguous data that can be used to validate or refute proposed mechanistic pathways. The protocols and principles outlined in this application note provide a solid foundation for designing and executing experiments that will yield high-quality, interpretable data. By integrating isotopic labeling with modern analytical techniques, scientists can achieve a deeper understanding of chemical processes, leading to the development of more efficient, selective, and safer chemical transformations in both industrial and biological contexts.
References
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Wikipedia contributors. (2023). Methacrylic acid. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
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- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
-
Harrisson, S., Rourke, J. P., & Haddleton, D. M. (2002). 13C Kinetic isotope effects in the copper(i)-mediated living radical polymerization of methyl methacrylate. Chemical Communications, (13), 1470-1471. [Link]
-
ResolveMass Laboratories Inc. (2023). Deuterated Polymers: Complete Guide. Retrieved from [Link]
-
Magritek. (2023). Monitoring Polymer Functionalization by diffusion NMR. Retrieved from [Link]
- Chapman, A. J., & Billingham, N. C. (1980). Preparation and (13C)NMR spectroscopy of stereoregular poly(methacrylic acid). European Polymer Journal, 16(1), 21–24.
- Google Patents. (n.d.). Process for the preparation of deuterated organic compounds.
- Lecamp, L., Youssef, B., Bunel, C., & Lebaudy, P. (2001). Analysis of Acrylic and Methacrylic Networks through Pyrolysis-GC/MS. Journal of Applied Polymer Science, 80(10), 1669-1675.
-
Kim, I. Y., Suh, S. H., Kim, J. K., & Wolfe, R. R. (2016). Tracing metabolic flux in vivo: basic model structures of tracer methodology. Experimental & molecular medicine, 48(1), e205. [Link]
- Buback, M., & Vana, P. (2007). Kinetics and Modeling of Methacrylic Acid Radical Polymerization in Aqueous Solution. In Advances in Polymer Science (Vol. 211, pp. 1-68). Springer.
- Charlesby, A. (2013).
- Qiu, X., Sang, Y., Wu, H., & Jiao, N. (2021). Cleaving arene rings for acyclic alkenylnitrile synthesis.
- Montanari, F., & Quici, S. (2009). Polymer Analysis by Mass Spectrometry. John Wiley & Sons.
-
Polymer Source. (n.d.). Deuterated Poly(methacrylic acid-d5). Retrieved from [Link]
- Kay, L. E. (2016). Isotope Labeling Methods for Studies of Excited Protein States by Relaxation Dispersion NMR Spectroscopy. Methods in enzymology, 566, 3-23.
-
Jiang, L., & Deber, C. M. (2019). Methods and Guidelines for Metabolism Studies: Applications to Cancer Research. International journal of molecular sciences, 20(18), 4478. [Link]
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-
Wikipedia contributors. (2023). Isotopic labeling. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
- Neumann, K. D., Flavell, R. R., & Wilson, D. M. (2018). Exploring Metabolism In Vivo Using Endogenous 11C Metabolic Tracers. Biochemistry, 57(3), 263-271.
- Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics. CRC press.
-
Chemicals United BV. (2023). Acrylic Acid & Methacrylic Acid: Applications | Market Insights. Retrieved from [Link]
-
J. Am. Chem. Soc. 1971, 93, 15, 3779–3780. Secondary deuterium kinetic isotope effects in radical-forming reactions. II. Decomposition of tert-butyl perpivalate. [Link]
-
ResearchGate. (n.d.). Kinetics and Modeling of the Radical Polymerization of Acrylic Acid and of Methacrylic Acid in Aqueous Solution. Retrieved from [Link]
-
ResearchGate. (n.d.). Free-Radical Polymerization of Methacrylic Acid: From Batch to Continuous Using Stirred Tank Reactors. Retrieved from [Link]
- Harrisson, S., Rourke, J. P., & Haddleton, D. M. (2002). 13C Kinetic isotope effects in the copper(I)-mediated living radical polymerization of methyl methacrylate.
-
Harrisson, S., Rourke, J. P., & Haddleton, D. M. (2003). Isotope Effects and the Mechanism of Atom Transfer Radical Polymerization. Macromolecules, 36(10), 3509-3514. [Link]
-
Heuts, J. P. A., Gilbert, R. G., & Radom, L. (1995). Ab initio study of acrylate polymerization reactions: methyl methacrylate and methyl acrylate propagation. Macromolecules, 28(26), 8771-8781. [Link]
-
ResearchGate. (n.d.). Structural characterization of a poly(methacrylic acid)-poly(methyl methacrylate) copolymer by nuclear magnetic resonance and mass spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). Use of solution-state deuterium NMR to investigate crosslinking and branching acrylate polymer systems. Retrieved from [Link]
-
YouTube. (2023). Applications of deuterated polymers in NMR and MS studies. Retrieved from [Link]
-
ResearchGate. (n.d.). MASS SPECTROMETRY FOR POLYMERS. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass Spectrometry in Polymer Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Phase separation during bulk polymerization of methyl methacrylate. Retrieved from [Link]
-
ResearchGate. (n.d.). Modeling the spontaneous initiation of the polymerization of methyl methacrylate. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Study of the radical polymerization mechanism and its application in the preparation of high-performance PMMA by reactive extrusion. Retrieved from [Link]
-
Research India Publications. (n.d.). Free Radical Polymerization of Methyl and Ethyl Methacrylates by Green Methodology. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Isotope labeling and competition kinetic isotope effect experiments.... Retrieved from [Link]
-
MDPI. (2020). Influence of Acrylic Acid on Kinetics of UV-Induced Cotelomerization Process and Properties of Obtained Pressure-Sensitive Adhesives. Retrieved from [Link]
-
NIH. (2021). The Effect of Type-I Photoinitiators on the Kinetics of the UV-Induced Cotelomerization Process of Acrylate Monomers and Properties of Obtained Pressure-Sensitive Adhesives. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). A comprehensive kinetic study of the conventional free-radical polymerization of seven-membered cyclic ketene acetals. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of Monomer Concentration and pH on Reaction Kinetics and Copolymer Microstructure of Acrylamide/Acrylic Acid Copolymer. Retrieved from [Link]
-
Taylor & Francis. (n.d.). A green chemistry of the polymerization of methyl methacrylate (MMA) and a new copolymer of propylene oxide (PO) using natural catalysts. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Kinetic and structural EPR studies of radical polymerization. Monomer, dimer, trimer and mid-chain radicals formed via the initiation of polymerization of acrylic acid and related compounds with electrophilic radicals (˙OH, SO4–˙ and Cl2–˙). Retrieved from [Link]
-
Imaging.org. (n.d.). Kinetic Study of Free-Radical Polymerization of Multifunctional Acrylates and Methacrylates. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetics of Methyl Methacrylate Free Radical Polymerisation in the Spinning Disc Reactor. Retrieved from [Link]
-
EUTOPIA. (2020). Deuteron NMR investigation on orientational order parameter in polymer dispersed liquid crystal elastomers. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Reaction behaviour and kinetic constants for photopolymerizations of multi(meth)acrylate monomers. Retrieved from [Link]
-
ACS Publications. (2019). Chapter 1: Applications of NMR in Polymer Characterization – An Introduction. Retrieved from [Link]
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incorporation of Methacrylic acid-D6 into polymers
Application Note: Precision Deuteration – Synthesis and Characterization of Poly(methacrylic acid-d6) for Neutron Scattering and NMR Applications
Abstract
The incorporation of Methacrylic acid-d6 (MAA-d6) into polymeric architectures represents a critical capability for advanced structural analysis. By substituting hydrogen with deuterium, researchers can exploit the massive difference in neutron scattering cross-sections between isotopes to "mask" or "highlight" specific polymer domains in Small Angle Neutron Scattering (SANS). Furthermore, deuteration simplifies complex NMR spectra and provides metabolic stability in drug delivery vectors. This guide details the rationale, synthesis (via RAFT polymerization), and characterization of d6-PMAA, addressing the specific challenges of handling expensive deuterated monomers.
Strategic Rationale: Why Deuterate?
The primary driver for synthesizing Poly(methacrylic acid-d6) is Contrast Variation .
-
SANS Utility: In neutron scattering, hydrogen (
) and deuterium ( or ) have vastly different scattering lengths ( fm vs. fm). By polymerizing MAA-d6, the resulting polymer has a Scattering Length Density (SLD) distinct from its hydrogenated counterpart and most solvents. -
Zero Average Contrast: In a block copolymer (e.g., Polystyrene-b-PMAA), if one block is deuterated, the solvent composition (
ratio) can be tuned to match the SLD of the other block, effectively making it invisible. This allows the researcher to isolate the scattering signal of the d6-PMAA core or shell exclusively. -
NMR Simplification: In complex copolymer systems, the broad backbone signals of methacrylates often obscure subtle end-group or drug-conjugate peaks. Using MAA-d6 renders the backbone "silent" in
-NMR.
Visualizing the Contrast Variation Workflow
Figure 1: Logic flow for SANS contrast variation experiments using deuterated polymers.
Pre-Protocol: Handling and Monomer Prep
Critical Warning: Methacrylic acid-d6 is significantly more expensive than standard MAA. Standard inhibitor removal techniques (washing with NaOH, drying, and distilling) result in unacceptable yield losses for small-scale (<5g) reactions.
Recommended Purification: Instead of distillation, use a pre-packed inhibitor removal column (e.g., De-Hibit or basic alumina).
-
Dilute MAA-d6 1:1 with a deuterated solvent (e.g., Dioxane-d8) if viscosity is high, or run neat.
-
Pass through the column directly into the reaction vessel under an inert atmosphere.
-
Storage: If not used immediately, store at -20°C under Argon.
Protocol: RAFT Polymerization of MAA-d6
We utilize Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[1][2][3][4][5] Unlike free radical polymerization, RAFT provides the low dispersity (Đ < 1.2) required for accurate SANS modeling.
Target: Poly(methacrylic acid-d6), DP ~100. Reagents:
-
Monomer: Methacrylic acid-d6 (
or ). -
CTA (Chain Transfer Agent): 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) - Ideal for methacrylates.
-
Initiator: AIBN (recrystallized).
-
Solvent: 1,4-Dioxane (anhydrous). Note: Protic solvents like Ethanol will cause H/D exchange at the acid proton, effectively turning d6 into d5. This is acceptable for most applications as the acid proton exchanges with solvent water during analysis anyway.
Step-by-Step Workflow
-
Stoichiometry Calculation: Target DP = 100. [Monomer]:[CTA]:[Initiator] = 100 : 1 : 0.2 Rationale: Low initiator concentration minimizes dead chain termination.
-
Preparation (In Glovebox or Schlenk Line):
-
Dissolve CPADB (27.9 mg, 0.1 mmol) and AIBN (3.3 mg, 0.02 mmol) in 1,4-Dioxane (4 mL).
-
Add purified MAA-d6 (0.9 g, ~10 mmol).
-
Transfer to a Schlenk tube equipped with a magnetic stir bar.
-
-
Degassing (Freeze-Pump-Thaw):
-
Freeze: Submerge tube in liquid nitrogen (-196°C) until solid.
-
Pump: Apply high vacuum (10-15 min) to remove headspace gas.
-
Thaw: Close valve, thaw in warm water.
-
Repeat: Perform 3-4 cycles. Why? Oxygen inhibits radical polymerization. Bubbling nitrogen evaporates expensive monomer; FPT is safer for yield.
-
-
Polymerization:
-
Backfill with Nitrogen/Argon.
-
Immerse in an oil bath at 70°C .
-
Stir at 300 rpm for 6-12 hours.
-
Kinetic Isotope Effect (KIE): Expect the reaction to be slightly slower (10-15%) than hydrogenated MAA due to the heavier deuterium isotope affecting propagation kinetics.
-
-
Quenching & Purification:
-
Quench by cooling in ice water and exposing to air.
-
Precipitation: Dropwise addition of the polymer solution into excess cold Diethyl Ether or Hexane.
-
Centrifuge and decant supernatant.
-
Redissolve in a minimum amount of Methanol and re-precipitate (Repeat 2x).
-
Dry under vacuum at 40°C for 24 hours.
-
Experimental Workflow Diagram
Figure 2: RAFT polymerization workflow for MAA-d6.
Characterization & Data Analysis
A. NMR Spectroscopy ( vs )
To verify incorporation, dissolve the product in DMSO-d6.
-
H-PMAA (Standard): Shows broad peaks at 0.8-1.2 ppm (methyl) and 1.8-2.2 ppm (backbone methylene).
-
D-PMAA (Deuterated): These peaks should be absent or <5% residual intensity (depending on monomer purity).
-
End-Group Analysis: You should clearly see the aromatic protons from the CPADB RAFT agent (7.4-7.9 ppm), allowing for absolute Mn calculation.
B. SANS Contrast Parameters (Data Table)
Use these values for planning scattering experiments.
| Polymer Type | Formula Unit | Density (g/cm³) | SLD (Neutron) ( |
| h-PMAA | 1.29 | 1.20 | |
| d-PMAA | 1.35 | 5.80 - 6.50 (Depends on exchange) | |
| D2O (Solvent) | 1.11 | 6.37 | |
| H2O (Solvent) | 1.00 | -0.56 |
*Note: The carboxylic acid proton (
References
-
NIST Center for Neutron Research. Scattering Length Density Calculator. [Link]
-
Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process.[6] Australian Journal of Chemistry. [Link]
-
Liaw, D. J., et al. (2009). RAFT Synthesis of Poly(methacrylic acid) Block Copolymers. Journal of Polymer Science Part A. [Link]
Sources
- 1. Typical Procedures for Polymerizing via RAFT [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Nitroxide-Mediated Photo-Controlled/Living Radical Polymerization of Methacrylic Acid [file.scirp.org]
Precision Synthesis of Perdeuterated Poly(methacrylic acid) (d-PMAA): Protocols for SANS and NMR Applications
Executive Summary
This application note details the synthesis of Methacrylic acid-D6 (d-MAA) polymers, specifically tailored for Small-Angle Neutron Scattering (SANS) contrast variation studies and "invisible" backbone NMR experiments. While standard polymerization techniques apply to methacrylic acid, the high cost of deuterated monomers and the specific requirements of isotopic purity necessitate modified protocols.
We prioritize Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization as the "Gold Standard" for this application. Unlike Atom Transfer Radical Polymerization (ATRP), which suffers from catalyst poisoning by the carboxylic acid group, RAFT allows for direct, controlled polymerization of d-MAA without protection/deprotection steps, ensuring high yield and precise molecular weight control.
Part 1: Critical Pre-Experimental Considerations
The "Deuterium Economy" & Isotope Effects
Working with d-MAA (typically ~$500/g) requires a shift from "bulk synthesis" to "precision synthesis."
-
Kinetic Isotope Effect (KIE): The C-D bond is shorter and stronger than the C-H bond. Expect a secondary kinetic isotope effect where the propagation rate constant (
) may be slightly lower than protonated MAA. Recommendation: Extend reaction times by 10-15% compared to standard h-MAA protocols to achieve comparable conversion. -
Labile Proton Exchange: Commercial "Methacrylic acid-D6" usually implies deuteration of the methyl group (
) and the vinyl group ( ). The acidic proton (-COOH) is highly labile.-
In Solution: If you dissolve d-MAA in
, the acid group becomes -COOH immediately. If dissolved in , it remains -COOD. -
Impact: For SANS, the scattering length density (SLD) of the backbone is the critical parameter; the labile proton will match the solvent contrast.
-
Monomer Handling & Storage
-
Inhibitor Removal: d-MAA is supplied with inhibitors (e.g., MEHQ). Traditional column removal (basic alumina) risks moisture introduction and H-D exchange.
-
Preferred Method: Use a pre-dried, neutral alumina column inside a glovebox or under an Argon blanket. Alternatively, use the monomer "as is" if the initiator concentration is sufficient to overcome the inhibitor, but this sacrifices molecular weight control.
Part 2: Protocol A - Controlled RAFT Polymerization (Recommended)
Objective: Synthesis of well-defined d-PMAA with low dispersity (Đ < 1.2) for SANS calibration.
Materials
-
Monomer: Methacrylic acid-D6 (d-MAA) [>98 atom % D].
-
CTA (Chain Transfer Agent): 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) or 4-Cyano-4-(dodecylsulfanylthiocarbonyl)sulfanylpentanoic acid (CDTPA). Note: These trithiocarbonates/dithiobenzoates are compatible with acid groups.
-
Initiator: AIBN (recrystallized) or ACVA (4,4'-Azobis(4-cyanovaleric acid)) for aqueous/alcoholic systems.
-
Solvent: 1,4-Dioxane (anhydrous) or Ethanol-d6 (if full deuteration is required during synthesis).
Experimental Workflow
The following ratio is targeted for a Degree of Polymerization (DP) of ~200. [Monomer] : [CTA] : [Initiator] = 200 : 1 : 0.2
-
Preparation: In a Schlenk tube, dissolve CPADB (28 mg, 0.1 mmol) and AIBN (3.3 mg, 0.02 mmol) in 1,4-Dioxane (4 mL).
-
Monomer Addition: Add d-MAA (1.8 g, ~20 mmol) via syringe.
-
Degassing (Critical): Perform 4 freeze-pump-thaw cycles. Oxygen inhibition is more costly here due to the price of the monomer. Backfill with high-purity Argon.
-
Polymerization: Immerse the Schlenk tube in a pre-heated oil bath at 70°C .
-
Time: 6–12 hours (Monitor conversion via NMR).
-
-
Quenching: Cool the tube rapidly in liquid nitrogen or ice water and expose to air to stop the reaction.
Purification[1]
-
Precipitation: Dropwise addition of the reaction mixture into a 10-fold excess of cold Diethyl Ether or Hexane. d-PMAA will precipitate as a white/pinkish solid (color depends on CTA).
-
Washing: Re-dissolve in a minimum amount of Ethanol and re-precipitate (Repeat 2x).
-
Drying: Vacuum dry at 40°C for 24 hours.
Mechanism Visualization
The following diagram illustrates the RAFT equilibrium process specific to Methacrylic acid, ensuring livingness of the chain.
Caption: RAFT equilibrium mechanism ensuring low dispersity by minimizing irreversible termination.
Part 3: Protocol B - Free Radical Polymerization (Precipitation Method)
Objective: High-yield synthesis for bulk hydrogels or when PDI is not critical.
Protocol
-
Solvent Selection: Benzene or Toluene (d-PMAA is insoluble in these, leading to precipitation polymerization).
-
Recipe:
-
d-MAA: 10 wt%
-
AIBN: 1 wt% relative to monomer.
-
-
Execution: Heat to 60°C under Nitrogen.
-
Outcome: The polymer precipitates as it forms. This auto-acceleration (Trommsdorff effect) leads to high molecular weight but broad distribution.
-
Collection: Simple filtration and washing with diethyl ether.
Part 4: Characterization & Validation[2]
Nuclear Magnetic Resonance (NMR)
Standard
-
Solvent: DMSO-d6 or
(with NaOD to solubilize). -
Validation Check:
-
Protonated Standard: Observe peaks at ~0.9-1.2 ppm (
) and ~1.8-2.2 ppm ( ). -
Deuterated Sample: These regions should be silent. Any residual peaks allow calculation of Deuteration % (
).
-
Gel Permeation Chromatography (GPC/SEC)
Polyelectrolytes like PMAA adsorb to GPC columns in pure organic solvents.
-
Required Conditions:
-
Aqueous GPC: 0.1 M
buffer with 0.02% (neutral pH). -
Organic GPC: DMF + 0.05 M LiBr (suppresses ionic aggregation).
-
-
Calibration: Use narrow PMMA standards. Note that d-PMAA has a different hydrodynamic volume than h-PMAA; absolute molecular weight requires Light Scattering (MALS) detection.
Data Summary Table[3]
| Parameter | RAFT Protocol | Free Radical Protocol | Notes |
| Control (PDI) | High (Đ < 1.2) | Low (Đ > 2.0) | RAFT preferred for SANS |
| Reaction Time | 8–24 Hours | 2–6 Hours | KIE slows RAFT slightly |
| Yield | 70–90% | >95% | |
| End Groups | Defined (CTA) | Undefined | CTA can be cleaved if needed |
| Cost Efficiency | Medium | High | RAFT requires expensive CTA |
Part 5: Workflow Diagram
Caption: Step-by-step workflow for the precision synthesis of deuterated poly(methacrylic acid).
References
-
RAFT Polymerization of Methacrylic Acid in Water. Macromolecules. (2012). Demonstrates the efficacy of CTPPA/trithiocarbonates for direct MAA polymerization.[1] Link[1]
-
Isotope Effects in Polymerization. Journal of Polymer Science Part B. (2019). Discusses the kinetic implications of deuterated monomers. Link
-
Comparison of ATRP and RAFT for Methacrylic Acid. ACS Macro Letters. (2018). Highlights the difficulties of ATRP with acidic monomers and validates RAFT as the superior alternative. Link[1]
-
Synthesis of Polyampholytic Diblock Copolymers via RAFT. Polymer Chemistry. (2021). Provides detailed protocols for methacrylic acid block copolymerization. Link
-
Deuterated Polymers: Complete Guide. ResolveMass Laboratories. (2025).[2] General handling and characterization of deuterated polymeric materials. Link
Sources
Standard Operating Procedure: Methacrylic Acid-D6 (MAA-d6)
Introduction & Scope
Methacrylic Acid-d6 (CAS: 92140-95-9) is the fully deuterated isotopologue of methacrylic acid. It is a critical reagent in the synthesis of deuterated polymers (e.g., d-PMMA, d-PMAA) used in Small Angle Neutron Scattering (SANS) to create contrast variation, and in NMR spectroscopy to silence monomer signals during kinetic studies.
This guide addresses the unique challenges of handling MAA-d6, specifically the prevention of isotopic dilution (H-D exchange) and the management of its high polymerization potential.
Key Chemical Properties
| Property | Value / Description | Notes |
| Formula | Fully deuterated (d6).[1] Acidic D exchanges rapidly with moisture. | |
| MW | 92.13 g/mol | ~7% heavier than non-deuterated (86.09 g/mol ). |
| Density | ~1.08 - 1.09 g/mL | Estimated. Denser than non-deuterated (1.015 g/mL). |
| Boiling Point | ~163 °C | Similar to non-deuterated. |
| Flash Point | 76 °C (170 °F) | Combustible Liquid.[2] |
| Stabilizer | MEHQ (Hydroquinone monomethyl ether) | Requires dissolved Oxygen to function. |
Health, Safety, & Environment (HSE)
CRITICAL WARNING: Methacrylic acid is corrosive and a lachrymator. The deuterated form carries the same chemical hazards but with higher financial value, necessitating precise handling to avoid waste.
Hazards[5][6]
-
Corrosivity: Causes severe skin burns and eye damage (Category 1A).[3] Rapidly penetrates skin.[4]
-
Polymerization: Exothermic polymerization can occur if heated, exposed to light, or if the inhibitor is depleted. Runaway reactions can rupture containers.
-
Lachrymator: Vapors are extremely irritating to the respiratory tract and eyes.
Storage Protocols (The "Oxygen Paradox")
A common error in research labs is storing inhibited monomers under pure Nitrogen/Argon. Do NOT store MEHQ-inhibited MAA-d6 under inert gas for long periods. MEHQ requires trace dissolved oxygen to effectively scavenge radicals.
-
Short-Term (<1 month): Store at 2–8°C in the dark. Ensure the container has a headspace of air (not
). -
Long-Term (>1 month): Store at 2–8°C. Monitor for turbidity (polymer formation).
-
Thawing: If frozen (MP ~16°C), thaw at room temperature. Do not heat to accelerate thawing, as localized hot spots can trigger polymerization.
Protocol A: Inhibitor Removal
Before polymerization, the MEHQ inhibitor must be removed to ensure reproducible reaction kinetics.
Method Selection:
-
Distillation: Not recommended for small quantities (<50 mL) of MAA-d6 due to high yield loss and polymerization risk.
-
Column Filtration: Recommended. High recovery (>90%) and safer.
Materials
-
Inhibitor Remover packing (e.g., De-hibit 200 or basic alumina).
-
Glass Pasteur pipette or small chromatography column.
-
Glass wool.
-
Receiving vial (dried).
Step-by-Step Procedure
-
Preparation: Pack a small glass column or pipette with ~2–3 cm of inhibitor remover beads/alumina. Plug the bottom with clean glass wool.
-
Equilibration: (Optional) Flush column with a small amount of deuterated solvent (
or ) if strict isotopic purity is required, though dry packing is usually preferred to avoid dilution. -
Filtration: Slowly pass the MAA-d6 liquid through the column by gravity or slight positive pressure (rubber bulb).
-
Collection: Collect directly into the reaction vessel.
-
Usage Window: Use immediately. Uninhibited monomer will polymerize spontaneously within hours at room temperature.
Protocol B: RAFT Polymerization of PMAA-d6
This protocol describes the synthesis of Poly(methacrylic acid-d6) using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This method provides low dispersity (Đ) polymers suitable for neutron scattering calibration.
Reagents
-
Monomer: MAA-d6 (Purified, Protocol A).
-
CTA (Chain Transfer Agent): 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB).
-
Initiator: AIBN (Azobisisobutyronitrile), recrystallized.
-
Solvent: 1,4-Dioxane (anhydrous) or Ethanol-d6 (if H-D exchange on backbone is a concern).
Workflow Diagram (Graphviz)
Caption: Workflow for the controlled radical polymerization of Methacrylic acid-d6.
Procedure
-
Stoichiometry Calculation: Target DP (Degree of Polymerization) = [M]0 / [CTA]0. Typical ratio: [M]:[CTA]:[I] = 200:1:0.2.
-
Dissolution: In a Schlenk tube, dissolve CPADB (28 mg, 0.1 mmol) and AIBN (3.3 mg, 0.02 mmol) in 1,4-Dioxane (2 mL).
-
Monomer Addition: Add purified MAA-d6 (1.84 g, 20 mmol).
-
Degassing (Critical): Oxygen inhibits RAFT. Perform 3 cycles of freeze-pump-thaw:
-
Freeze in liquid
. -
Apply vacuum (<100 mTorr) for 10 min.
-
Thaw in warm water.
-
Backfill with Argon.
-
-
Reaction: Place Schlenk tube in a pre-heated oil bath at 70°C. Stir magnetically at 300 rpm.
-
Kinetics Check: Withdraw aliquots at t=0, 2, 4, 8 hours via syringe (under Argon flow) for NMR conversion analysis.
-
Termination: Stop reaction when conversion reaches ~60% (usually 12–16 hours) to prevent "dead" chain coupling. Quench by immersing the tube in liquid nitrogen or ice water and exposing to air.
-
Purification: Precipitate dropwise into cold diethyl ether (10x excess volume). Centrifuge and decant. Repeat 2x.
-
Drying: Dry the white powder in a vacuum oven at 40°C for 24 hours.
Analytical Verification
NMR Characterization
Use Proton NMR (
-
Solvent: DMSO-d6 or
. -
Expectation:
-
Non-deuterated MAA: Signals at ~5.9 ppm and ~5.6 ppm (vinyl protons) and ~1.9 ppm (methyl group).
-
MAA-d6: These signals should be absent (silent).
-
Residual H: Integration of residual peaks vs. internal standard (e.g., Trimethylsilyl propanoic acid, TMSP) allows calculation of isotopic purity.
-
Handling Isotopic Exchange
The carboxylic acid proton (-COOH) is exchangeable.
-
If dissolved in
, MAA-d6 becomes (d5). -
If dissolved in
, it remains (d6). -
Note: For mass spectrometry (MS), ensure the ionization method (ESI-neg) accounts for the exchangeable proton mass shift depending on the mobile phase.
Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Spontaneous Polymerization | Inhibitor depletion or Overheating. | Store at 4°C. Ensure headspace has air. Check expiration. |
| Low Conversion (RAFT) | Oxygen poisoning. | Improve degassing (more F-P-T cycles). Check septum integrity. |
| H-NMR Signals Present | Moisture contamination or incomplete deuteration. | Dry solvents over molecular sieves. Handle in glovebox if strict d6 is needed. |
| High Polydispersity | Reaction ran too long (>80% conv). | Stop reaction earlier. Optimize [CTA]:[I] ratio. |
References
-
PubChem. (n.d.). Methacrylic acid | C4H6O2.[2][5] National Institutes of Health. Retrieved February 4, 2026, from [Link]
-
Methacrylate Producers Association. (2008).[5] Methacrylic Acid: Safe Handling Manual. Petrochemistry EU. Retrieved February 4, 2026, from [Link]
- Beija, M., et al. (2011). Synthesis of poly(methacrylic acid) with narrow molecular weight distribution by RAFT polymerization. Chemical Communications. (General reference for RAFT protocols adapted for MAA).
Sources
Troubleshooting & Optimization
stability issues with Methacrylic acid-D6 under reaction conditions
Technical Support Center: Methacrylic Acid-D6 (MAA-D6) Stability Guide
Introduction: The Stability Paradox of Deuterated Monomers
Methacrylic acid-D6 (MAA-D6) is a high-value, isotopically labeled monomer used critically in structural biology (NMR studies), neutron scattering, and the synthesis of deuterated pharmaceuticals. While chemically similar to standard methacrylic acid, the financial and experimental cost of degradation is orders of magnitude higher.
Users often encounter two distinct stability failure modes:
-
Catastrophic Polymerization: The material turns into a solid gel or "popcorn" polymer inside the bottle or reactor.
-
Isotopic Scrambling: The loss of deuterium content (
exchange), rendering the material useless for quantitative analysis.
This guide provides the causality-based protocols required to prevent these failures.
Part 1: Polymerization Control (The Oxygen Paradox)
The most common cause of MAA-D6 loss is not "expiration" but improper handling of the stabilization system.
Q: Why did my MAA-D6 solidify while stored under nitrogen?
A: You likely deactivated the inhibitor. Standard MAA-D6 is stabilized with MEHQ (Hydroquinone monomethyl ether). Unlike many reagents where inert gas (Nitrogen/Argon) protects stability, MEHQ requires dissolved oxygen to function.[1][2]
-
The Mechanism: MEHQ does not inhibit free radicals directly. It reacts with dissolved oxygen to form the active inhibiting species.
-
The Failure Mode: If you sparge MAA-D6 with nitrogen or store it in a glovebox, you strip the oxygen. The MEHQ becomes inert, and the monomer spontaneously polymerizes, often generating enough heat to rupture the container.
Protocol: The "Aerated Headspace" Rule
-
Storage: Always maintain a headspace of air (not pure
) in the storage container. -
Reaction Setup: If running a strictly anaerobic reaction (e.g., radical polymerization), you must remove the inhibitor immediately before use, or accept that the induction period will be unpredictable until the oxygen is consumed.
Q: How do I safely thaw frozen MAA-D6?
A: Never heat frozen monomer without mixing.
MAA-D6 freezes at
-
The Danger: If you heat the container to thaw it, the pure crystals (now inhibitor-free) melt first. If they are near a heat source ("hot spot"), they will polymerize instantly.
Correct Thawing Protocol:
-
Ambient Thaw: Allow the container to stand at room temperature (
). Do not use a water bath above . -
Homogenization: Once liquid, invert the container 10-20 times to redistribute the inhibitor before dispensing.
Part 2: Isotopic Integrity (H/D Exchange)
Q: Why does NMR show a loss of deuterium in the carboxylic acid group?
A: The acidic deuteron (-COOD) is chemically labile.
MAA-D6 (
-
Carbon-bound D (Vinyl/Methyl): Extremely stable. These do not exchange under standard conditions.
-
Oxygen-bound D (Carboxylic Acid): Highly exchangeable.
The Exchange Mechanism:
Troubleshooting Table: Isotopic Scrambling Risks
| Deuterium Site | Stability | Risk Factor | Prevention |
| Vinyl ( | High | Extreme pH (>12) or transition metal catalysis | Use neutral conditions where possible. |
| Methyl ( | High | Radical abstraction at high T (>100°C) | Avoid excessive heating; use radical inhibitors if not polymerizing. |
| Acid ( | Low | Exposure to air, moisture, or protic solvents (MeOH, EtOH) | Handle in glovebox if -COOD integrity is critical. Use anhydrous solvents. |
Part 3: Reaction Conditions & Troubleshooting
Q: My reaction turned cloudy/hazy immediately. What happened?
A: This is the "Popcorn Polymer" effect or Salt Formation.
-
Scenario A (Polymerization): If the haze is insoluble in the monomer, it is likely cross-linked polymer forming due to a "hot spot" or lack of oxygen.
-
Scenario B (Salt Formation): If you added a base (amine, NaOH), you may have precipitated the methacrylate salt.
Visualizing the Stability Logic
The following diagram illustrates the decision process for handling MAA-D6 to prevent the two main failure modes.
Caption: Decision logic for preventing polymerization (left branch) and isotopic scrambling (right branch).
Part 4: Summary of Specifications
| Parameter | Specification | Reason |
| Storage Temp | Prevents freezing (separation of inhibitor) and overheating (dimerization). | |
| Inhibitor | MEHQ (typ. 200-1000 ppm) | Radical scavenger. Requires Oxygen. |
| Headspace | Air (Oxygen) | Activates MEHQ. Never store under pure Nitrogen. |
| Container | Amber Glass / HDPE | Blocks UV light (photo-initiation). |
| Shelf Life | 6-12 Months | Dimerization occurs slowly even when inhibited. |
References
-
Methacrylate Producers Association. (2012). Methacrylic Acid: Safe Handling Manual. Retrieved from 3
-
European Chemical Industry Council (Cefic). (2008).[2] Safe Handling and Storage of Methacrylic Acid. Retrieved from 2
-
Caseway Industrial Products. (n.d.). Methacrylic Acid Technical Data Sheet & Storage Guidelines. Retrieved from 1
-
IoMosaic Corporation. (2020). Polymerization Reactions: Inhibitor Modeling and Case Studies. Retrieved from 4
Sources
common impurities in commercial Methacrylic acid-D6
Welcome to the Technical Support Center for Methacrylic Acid-D6. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting assistance for common issues encountered during experimentation with deuterated methacrylic acid. Our goal is to ensure the scientific integrity of your work by providing a comprehensive resource grounded in established analytical principles and practical experience.
Introduction: The Critical Role of Purity in Deuterated Compounds
Methacrylic acid-D6 (D6-MAA) is a valuable tool in various research fields, particularly in mechanistic studies, pharmacokinetic analysis, and as a monomer for synthesizing deuterated polymers. The substitution of hydrogen with deuterium atoms allows for tracing metabolic pathways and elucidating reaction mechanisms without altering the fundamental chemical properties of the molecule. However, the presence of impurities can significantly impact experimental outcomes, leading to erroneous data interpretation and compromised results. This guide will help you identify, understand, and mitigate issues related to impurities in commercial D6-MAA.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm seeing extra peaks in the 1H NMR spectrum of my Methacrylic acid-D6. What could they be?
A1: The presence of unexpected signals in the proton NMR spectrum of a supposedly fully deuterated compound like D6-MAA is a common issue that can arise from several sources. These peaks often indicate incomplete deuteration or the presence of protonated impurities.
Causality and Troubleshooting:
-
Incompletely Deuterated Species: The most common "impurities" are isotopologues of methacrylic acid with fewer than six deuterium atoms (D1-MAA to D5-MAA). These arise from incomplete hydrogen-deuterium exchange during the synthesis process. A prevalent method for producing D6-MAA involves the direct exchange of protons with deuterium oxide (D₂O) over a catalyst.[1] If the reaction is not driven to completion, residual protons will remain.
-
Troubleshooting Steps:
-
Examine the regions where protons are expected: For methacrylic acid, this would be the vinylic protons (typically 5.5-6.5 ppm), the methyl protons (around 1.9 ppm), and the carboxylic acid proton (a broad singlet, often >10 ppm).
-
Quantify the level of residual protons: The integration of these peaks relative to a known internal standard can provide a quantitative measure of the isotopic purity.
-
Consult the Certificate of Analysis (CoA): Reputable suppliers will provide a CoA specifying the isotopic purity. Compare your findings with the stated specifications.
-
-
-
Residual Starting Materials and Synthesis By-products: The synthesis of methacrylic acid often starts from precursors like acetone, isobutene, or itaconic acid.[2][3][4][5] If deuterated starting materials are not used, or if purification is incomplete, these non-deuterated precursors or their by-products could be present. Common impurities found in commercial non-deuterated methacrylic acid that could also be present in D6-MAA include:
-
Acetic acid
-
Propionic acid
-
Isobutyric acid
-
Acetone[6]
-
Troubleshooting Steps:
-
Acquire spectra of potential impurities: If you suspect the presence of a specific starting material or by-product, obtain its 1H NMR spectrum for comparison.
-
Spiking Experiment: Add a small amount of the suspected impurity to your D6-MAA sample and observe if the peak intensity increases.
-
-
-
Degradation Products: Methacrylic acid is susceptible to polymerization and dimerization, especially when exposed to heat, light, or contaminants.[7][8] The most common degradation product is the methacrylic acid dimer.
-
Troubleshooting Steps:
-
Proper Storage: Ensure your D6-MAA is stored according to the manufacturer's recommendations, typically in a cool, dark place and under an atmosphere containing oxygen to ensure the effectiveness of the polymerization inhibitor.[8][9]
-
Check for Polymer: The presence of a polymer may not be readily visible in the 1H NMR spectrum as a sharp peak but rather as a broad baseline hump. Visual inspection for increased viscosity or solid precipitates is also recommended.
-
-
Q2: My GC-MS analysis shows multiple peaks for my Methacrylic acid-D6 sample. How do I identify them?
A2: Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for separating and identifying volatile impurities.[6] When analyzing D6-MAA, multiple peaks can indicate the presence of various contaminants.
Causality and Identification:
-
Isotopologues: As with NMR, incompletely deuterated species will have different retention times and mass-to-charge ratios, leading to multiple peaks in the chromatogram.
-
Synthesis-Related Impurities: Volatile starting materials and by-products from the synthesis of the non-deuterated methacrylic acid backbone can be detected.
-
Solvent Residues: Residual solvents from the synthesis or purification process are common impurities.
Troubleshooting Workflow:
-
Mass Spectral Analysis:
-
Examine the mass spectrum of each peak. The molecular ion peak (M+) will help you determine the molecular weight of the impurity.
-
For isotopologues, you will observe a distribution of molecular ion peaks corresponding to the different deuteration levels.
-
Compare the fragmentation patterns to library spectra (e.g., NIST) to identify known impurities.
-
-
High-Resolution Mass Spectrometry (HRMS): For unknown impurities, HRMS can provide a highly accurate mass measurement, which can be used to determine the elemental composition.
-
Methodical Impurity Identification:
-
Step 1: Data Acquisition: Run your D6-MAA sample on a GC-MS system.
-
Step 2: Peak Integration and Library Search: Integrate all significant peaks and perform a library search for preliminary identification.
-
Step 3: Manual Interpretation: For peaks without a clear library match, manually interpret the mass spectrum. Look for characteristic fragments of common functional groups.
-
Step 4: Confirmation with Standards: Confirm the identity of suspected impurities by running authentic standards under the same GC-MS conditions.
-
Q3: I am having issues with the polymerization of my Methacrylic acid-D6. It either polymerizes prematurely or fails to polymerize. What could be the cause?
A3: The polymerization of methacrylic acid is a free-radical process that is sensitive to a variety of factors.[10] Both premature polymerization and inhibition of polymerization are common issues.
Troubleshooting Polymerization Problems:
| Issue | Potential Causes | Troubleshooting and Prevention |
| Premature Polymerization | Inhibitor Depletion: The polymerization inhibitor (commonly MEHQ) can be consumed over time, especially at elevated temperatures.[8] | - Store D6-MAA at the recommended temperature (typically 2-8°C).- Avoid prolonged storage.- Ensure the presence of oxygen, as it is required for the inhibitor to function effectively.[9] |
| Contamination: Contaminants such as peroxides, metal ions from corrosion, or dust particles can initiate polymerization. | - Use clean glassware and equipment.- Avoid contact with incompatible materials (e.g., iron, copper). | |
| Exposure to Heat or Light: Heat and UV light can initiate free-radical formation and subsequent polymerization. | - Store in an opaque, well-sealed container.- Avoid exposure to direct sunlight or other sources of UV radiation. | |
| Failure to Polymerize | Excessive Inhibitor: While necessary for storage, the inhibitor must be removed or its effect overcome to initiate polymerization. | - Remove the inhibitor before use, for example, by passing the monomer through an inhibitor-removal column. |
| Presence of Radical Scavengers: Certain impurities can act as radical scavengers, terminating the polymerization chain reaction. | - Purify the D6-MAA before use if scavenging impurities are suspected. | |
| Ineffective Initiator: The polymerization initiator may be old, degraded, or used at an incorrect concentration. | - Use a fresh, high-purity initiator.- Optimize the initiator concentration for your specific reaction conditions. |
Summary of Common Impurities in Commercial Methacrylic Acid-D6
The following table summarizes the likely impurities in commercial D6-MAA, their probable sources, and recommended analytical techniques for their detection.
| Impurity Class | Specific Examples | Probable Source | Recommended Analytical Technique(s) |
| Isotopologues | Methacrylic acid-D1 to -D5 | Incomplete H-D exchange during synthesis | 1H NMR, GC-MS, LC-MS |
| Synthesis By-products | Acetic acid, Propionic acid, Isobutyric acid, Methacrylic acid dimer | By-products from the synthesis of the methacrylic acid backbone | GC-MS, LC-MS |
| Residual Starting Materials | Acetone, Isobutene, Itaconic acid | Unreacted starting materials from the primary synthesis | GC-MS, 1H NMR |
| Degradation Products | Poly(methacrylic acid) | Spontaneous polymerization during storage or handling | Visual inspection, Gel Permeation Chromatography (GPC) |
| Inhibitor | MEHQ (4-methoxyphenol) | Added for stabilization | HPLC, GC-MS |
Experimental Protocols
Protocol 1: 1H NMR Analysis for Isotopic Purity and Impurity Identification
-
Sample Preparation: Accurately weigh approximately 10-20 mg of Methacrylic acid-D6 into an NMR tube. Add a known amount of a suitable internal standard (e.g., dimethyl sulfoxide-d6). Add approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, acetone-d6).
-
Data Acquisition: Acquire a quantitative 1H NMR spectrum with a sufficiently long relaxation delay (D1) to ensure full relaxation of all protons, including the broad carboxylic acid proton.
-
Data Analysis:
-
Integrate the peaks corresponding to residual protons in the D6-MAA.
-
Integrate the peak of the internal standard.
-
Calculate the concentration of residual protons to determine the isotopic purity.
-
Compare the chemical shifts of unknown peaks to spectral databases or reference spectra of suspected impurities.
-
Protocol 2: GC-MS Analysis for Volatile Impurities
-
Sample Preparation: Prepare a dilute solution of Methacrylic acid-D6 in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate).
-
GC Method:
-
Column: Use a non-polar or mid-polar capillary column (e.g., DB-5ms).
-
Injection: Use a split injection mode to avoid overloading the column.
-
Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a high temperature (e.g., 250°C) to elute all volatile components.
-
-
MS Method:
-
Ionization: Use electron ionization (EI) at 70 eV.
-
Mass Range: Scan a wide mass range (e.g., m/z 35-400).
-
-
Data Analysis:
-
Identify peaks by comparing their mass spectra with a commercial library (e.g., NIST).
-
Quantify impurities using an internal or external standard method.
-
Visualizations
Diagram 1: Potential Sources of Impurities in Methacrylic Acid-D6
Caption: Impurity sources in commercial Methacrylic acid-D6.
Diagram 2: Troubleshooting Workflow for Unexpected Analytical Signals
Caption: Analytical troubleshooting workflow for D6-MAA.
References
-
METHACRYLIC ACID FOR SYNTHESIS - DUBI CHEM. (n.d.). Retrieved from [Link]
- Process for the preparation of deuterated organic compounds. (1988). EP0276675A2. Google Patents.
-
Synthesis of Deuterated Materials. (n.d.). Oak Ridge National Laboratory. Retrieved from [Link]
- Process for preparing methacrylic acid. (2014). US20140051886A1. Google Patents.
-
Synthesis of Bio-Based Methacrylic Acid by Decarboxylation of Itaconic Acid and Citric Acid Catalyzed by Solid Transition-Metal Catalysts. (2015). ResearchGate. Request PDF. Retrieved from [Link]
-
Catalysis for the synthesis of methacrylic acid and methyl methacrylate. (n.d.). ResearchGate. Retrieved from [Link]
- Process for the production of deuterated acrylic acid or deuterated methacrylic acid. (1990). CA1265814A. Google Patents.
-
Methacrylic Acid Safe Handling Manual. (n.d.). Squarespace. Retrieved from [Link]
-
Methacrylic Acid. (n.d.). PubChem. Retrieved from [Link]
-
Influence of the Polymerization Modes on the Methacrylic Acid Release from Dental Light-Cured Materials—In Vitro Study. (2021). MDPI. Retrieved from [Link]
-
New polymeric architectures with (meth)acrylic acid segments. (2003). Universität Bayreuth. Retrieved from [Link]
-
Methacrylic Acid-impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]
-
Influence of methacrylic and acrylic acid polymers on the release performance of weakly basic drugs from sustained release hydrophilic matrices. (2004). PubMed. Retrieved from [Link]
-
Determination and quantification of acrylic acid derivatives. (n.d.). Retrieved from [Link]
-
A detailed surface analytical study of degradation processes in (meth)acrylic polymers. (2012). ResearchGate. Retrieved from [Link]
-
Analysis of Acrylic and Methacrylic Networks through Pyrolysis-GC/MS. (2021). PMC - NIH. Retrieved from [Link]
-
Synthesis and 1H-NMR characterization of amphiphilic acrylate block copolymers to investigate the effect of chain rigidity on mi. (n.d.). DigitalCommons@EMU. Retrieved from [Link]
-
Kinetics and Modeling of Methacrylic Acid Radical Polymerization in Aqueous Solution. (2015). ResearchGate. Retrieved from [Link]
-
Degradation of ultra-high molecular weight poly(methyl methacrylate- co -butyl acrylate- co -acrylic acid) under ultra violet irradiation. (2016). RSC Advances. Retrieved from [Link]
-
Supporting Information of Opposite swelling characteristics through changing the connectivity in a biopolymeric hydrogel based on glycogen. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
LC-MS and CE-MS Strategies in Impurity Profiling. (n.d.). CHIMIA. Retrieved from [Link]
-
Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. (2023). ResolveMass Laboratories Inc. Retrieved from [Link]
-
In vitro stability of methylmethacrylic acid, TEGDMA and HEMA exposed to esterases. (n.d.). Retrieved from [Link]
-
Enhanced Recyclability of Methacrylic Resins by Copolymerization or Pendant Modification Using Trityl Esters. (n.d.). Chemical Science. Retrieved from [Link]
-
Preparation and thermal degradation of methyl methacrylate-methacrylic acid copolymers. (2003). ResearchGate. Retrieved from [Link]
-
Variations in GC–MS Response Between Analytes and Deuterated Analogs. (2015). ResearchGate. Retrieved from [Link]
-
Impurity Profiling and Characterization for Generic Project Submission to USFDA. (2023). Retrieved from [Link]
-
A Review of the Biotechnological Production of Methacrylic Acid. (2020). Frontiers. Retrieved from [Link]
-
Impurity Identification by Peptide Sequencing using 2D-LC MS/MS. (n.d.). Almac. Retrieved from [Link]
-
Methacrylic Acid - CAS No. 79-41-4. (n.d.). ECETOC. Retrieved from [Link]
-
METHYL ACRYLATE - STABILIZED. (2020). Synthomer. Retrieved from [Link]
-
Methacrylic acid as a potential monomer for molecular imprinting: A review of recent advances. (2023). ResearchGate. Request PDF. Retrieved from [Link]
-
Controlled Degradation and Mechanical Behavior of Photopolymerized Hyaluronic Acid Networks. (n.d.). PMC - NIH. Retrieved from [Link]
-
Qualitative and Quantitative Determination of Methacrylates in Dental Filling Materials. (2014). Retrieved from [Link]
-
(PDF) Application of liquid chromatography coupled with mass spectrometry in the impurity profiling of drug substances and products. (2018). ResearchGate. Retrieved from [Link]
-
METHACRYLIC ACID SAFE HANDLING MANUAL. (n.d.). Retrieved from [Link]
-
Embedding Alkenes within an Icosahedral Inorganic Fullerene {(NH4)42[Mo132O372(L)30(H2O)72]} for Trapping Volatile Organics. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Thermal Degradation of Poly(methacrylic acid): Further Studies Applying TGA/FTIR. (2003). ResearchGate. Retrieved from [Link]
-
Free-Radical Polymerization of Methacrylic Acid: From Batch to Continuous Using Stirred Tank Reactors. (n.d.). Retrieved from [Link]
Sources
- 1. EP0276675A2 - Process for the preparation of deuterated organic compounds - Google Patents [patents.google.com]
- 2. Methacrylic acid synthesis - chemicalbook [chemicalbook.com]
- 3. Synthesis of Methacrylic acid_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ecetoc.org [ecetoc.org]
- 7. Methacrylic Acid | C4H6O2 | CID 4093 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 10. re.public.polimi.it [re.public.polimi.it]
Technical Support Center: Analytical Guidance for Methacrylic Acid-D6 Labeled Polymers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methacrylic Acid-D6 (MAA-D6) labeled polymers. This guide is designed to provide expert insights and practical solutions to the unique analytical challenges encountered during the synthesis, characterization, and application of these specialized polymers.
The substitution of hydrogen with deuterium imparts unique properties that are invaluable for various applications, including neutron scattering studies, drug delivery systems, and as internal standards for mass spectrometry.[1][2] However, these same isotopic effects can introduce complexities into your analytical workflows. This resource is structured to help you navigate these challenges effectively.
Section 1: Troubleshooting Guide
This section addresses specific problems you may encounter during your experimental work. The format follows a logical progression from symptom to cause and finally to a validated solution.
Synthesis & Polymerization Issues
Question: My polymerization of MAA-D6 is resulting in a low molecular weight polymer or a broad molecular weight distribution. What are the likely causes and how can I fix this?
Answer:
Achieving the desired molecular weight and a narrow polydispersity is a common challenge in polymer synthesis.[3] Several factors can contribute to this issue when working with MAA-D6.
Causality:
-
Monomer Purity: Impurities in your MAA-D6 monomer can act as chain-transfer agents or inhibitors, prematurely terminating the polymerization process.
-
Stoichiometry: Inaccurate measurement of monomers, initiators, or catalysts is a primary cause of inconsistent polymerization.[3][4]
-
Reaction Conditions: Factors like temperature, solvent, and the presence of oxygen can significantly impact reaction kinetics and polymer chain growth.[4]
-
Solubility: As the polymer chains grow, they may precipitate out of solution, preventing further reaction and leading to a lower molecular weight product.[4]
Troubleshooting Protocol:
-
Verify Monomer Purity:
-
Action: Analyze your MAA-D6 monomer using ¹H NMR and/or GC-MS to identify and quantify any impurities.
-
Rationale: Even small amounts of impurities can have a significant impact on the final polymer.
-
-
Optimize Stoichiometry and Handling:
-
Action: Use precise weighing techniques and ensure all reagents are added accurately. If possible, prepare a master mix of reagents to minimize transfer losses.
-
Rationale: Strict control over the ratio of monomer to initiator is crucial for controlling the polymer chain length.[3]
-
-
Control Reaction Conditions:
-
Action: Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen, which can inhibit free-radical polymerization. Maintain a stable and optimized reaction temperature.
-
Rationale: Consistent and optimal reaction conditions are necessary for reproducible polymer synthesis.
-
-
Address Solubility Issues:
-
Action: If you observe precipitation during the reaction, consider changing the solvent to one that better solubilizes the growing polymer chains.
-
Rationale: Maintaining the polymer in solution is essential for achieving high molecular weights.
-
Characterization Challenges
Question: I'm having trouble getting a clear and interpretable mass spectrum of my MAA-D6 polymer. What are the common issues and how can I improve my results?
Answer:
Mass spectrometry of polymers, especially deuterated ones, can be complex due to their high molecular weight and the presence of multiple isotopic peaks.[5]
Causality:
-
Poor Ionization: Poly(methacrylic acid) can be challenging to ionize efficiently.
-
Isotopic Complexity: The deuterium labeling adds complexity to the isotopic pattern, which can make spectral interpretation difficult.
-
Detector Saturation: The high abundance of certain polymer chains can saturate the detector, leading to a loss of resolution and accuracy.
Troubleshooting Protocol:
-
Optimize Sample Preparation:
-
Action: For MALDI-TOF MS analysis of poly(methacrylic acid), experiment with different matrices. 2,4,6-trihydroxyacetophenone (THAP) has been shown to be effective in negative-ion mode, while 2,5-dihydroxybenzoic acid (DHB) works well in positive-ion mode.[6][7]
-
Rationale: The choice of matrix is critical for achieving efficient desorption and ionization of the polymer.
-
-
Refine Mass Spectrometer Settings:
-
Action: Adjust the laser intensity (for MALDI) or spray voltage (for ESI) to find the optimal conditions for your polymer. Use a reflectron mode on a TOF analyzer to improve mass resolution.
-
Rationale: Fine-tuning the instrument parameters can significantly enhance signal intensity and resolution.
-
-
Data Analysis Strategies:
-
Action: Utilize polymer-specific software for data analysis that can handle the complexity of polymer mass spectra. These programs can help to deconvolve the isotopic patterns and calculate the molecular weight distribution.
-
Rationale: Specialized software can simplify the interpretation of complex polymer mass spectra.
-
Question: How can I accurately determine the level of deuterium incorporation in my polymer?
Answer:
Quantifying the degree of deuteration is essential for ensuring the quality and consistency of your labeled polymer. A combination of NMR spectroscopy and mass spectrometry provides a comprehensive approach to this analysis.[1][8]
Causality:
-
Incomplete Deuteration: The synthesis of the MAA-D6 monomer may not have gone to completion, resulting in a mixture of deuterated and non-deuterated species.
-
Isotopic Exchange: Under certain conditions, deuterium atoms can exchange with hydrogen atoms from the solvent or other reagents, leading to a lower-than-expected level of deuteration.
Troubleshooting Protocol:
-
Quantitative NMR Spectroscopy:
-
Action: Acquire both ¹H and ²H NMR spectra of your polymer. In the ¹H NMR spectrum, the signal intensity of the protons at the labeled positions will be reduced. In the ²H NMR spectrum, you will see a signal corresponding to the deuterium atoms.[9] By comparing the integrals of the signals in both spectra, you can calculate the percentage of deuterium incorporation.[10]
-
Rationale: NMR is a powerful tool for determining the specific sites and extent of isotopic labeling.[1][8]
-
-
High-Resolution Mass Spectrometry:
-
Action: Use high-resolution mass spectrometry (e.g., Orbitrap or FT-ICR) to resolve the isotopic peaks of the polymer. The mass difference between the deuterated and non-deuterated monomer units can be used to confirm the presence of deuterium and to estimate the average level of incorporation.
-
Rationale: High-resolution mass spectrometry provides the mass accuracy needed to differentiate between the isotopologues of the polymer.
-
Data Presentation: Expected Mass Shifts in MAA-D6 Polymers
| Number of Monomer Units | Mass of Non-Labeled Polymer (Da) | Mass of Fully D6-Labeled Polymer (Da) | Mass Difference (Da) |
| 1 | 86.09 | 92.13 | 6.04 |
| 10 | 860.9 | 921.3 | 60.4 |
| 50 | 4304.5 | 4606.5 | 302.0 |
| 100 | 8609.0 | 9213.0 | 604.0 |
Question: My Gel Permeation Chromatography (GPC/SEC) results for my MAA-D6 polymer are inconsistent. What could be the problem?
Answer:
The analysis of charged polymers like poly(methacrylic acid) by GPC/SEC can be challenging.[11]
Causality:
-
Ionic Interactions: The carboxylic acid groups on the polymer can interact with the stationary phase of the GPC column, leading to peak broadening and shifts in retention time.
-
Solvent Effects: The choice of mobile phase can significantly affect the hydrodynamic volume of the polymer, which in turn influences its elution behavior.
Troubleshooting Protocol:
-
Optimize the Mobile Phase:
-
Action: For aqueous GPC, use a buffered mobile phase with a sufficient salt concentration (e.g., 0.07M disodium hydrogen phosphate in water) to suppress ionic interactions between the polymer and the column packing material.[12][13]
-
Rationale: A buffered, saline mobile phase minimizes non-size-exclusion effects, leading to more accurate molecular weight determination.
-
-
Consider Polymer Derivatization:
-
Action: An alternative approach is to methylate the carboxylic acid groups to form the corresponding poly(methyl methacrylate).[11][14] The resulting neutral polymer can then be analyzed using a wider range of organic solvents and GPC columns.
-
Rationale: Derivatization eliminates the charge on the polymer, simplifying the GPC analysis.
-
Experimental Workflow: GPC/SEC Analysis of Poly(methacrylic acid)
Caption: Workflow for GPC/SEC analysis of PMAA-D6.
Section 2: Frequently Asked Questions (FAQs)
Q1: Why use MAA-D6 labeled polymers in the first place?
A1: Deuterium-labeled polymers are valuable tools in research and development. The mass difference between deuterium and hydrogen allows them to be used as internal standards in mass spectrometry for accurate quantification.[1] Their unique spectroscopic properties also make them useful in NMR studies to simplify complex spectra and study polymer dynamics.[1][15] Additionally, the difference in neutron scattering length between hydrogen and deuterium makes these polymers essential for studying polymer structure and morphology using techniques like Small-Angle Neutron Scattering (SANS).[2]
Q2: Will the deuterium label affect the physical properties of my polymer?
A2: Yes, the substitution of hydrogen with deuterium can lead to subtle changes in the physical and chemical properties of the polymer, known as the kinetic isotope effect. These changes can include altered vibrational frequencies, differences in hydrogen bonding strength, and slight modifications to the polymer's thermal stability.[1] For most applications, these effects are minor, but they should be considered, especially in studies where high precision is required.
Q3: Can I use the same analytical methods for my MAA-D6 polymer as I would for its non-labeled counterpart?
A3: In general, yes. Techniques like GPC, NMR, and MS are all applicable to deuterated polymers.[1] However, as detailed in the troubleshooting guide, you may need to adjust the experimental parameters to account for the presence of the deuterium label. For example, in NMR, you will need to acquire spectra on the deuterium channel, and in mass spectrometry, you will need to account for the mass shift in your data analysis.
Q4: Where are the deuterium labels located in MAA-D6?
A4: In commercially available Methacrylic acid-D6, the six deuterium atoms are typically located on the two methyl groups of the monomer. It is always important to confirm the labeling pattern from the supplier's certificate of analysis.
Troubleshooting Decision Tree: Inconsistent GPC/SEC Results
Caption: Decision tree for troubleshooting GPC/SEC issues.
References
-
Deuterated Polymers: Complete Guide - ResolveMass Laboratories Inc. ([Link])
-
Using GPC/SEC for Compositional Analysis - AZoM. ([Link])
-
Deuteration and Polymers: Rich History with Great Potential. ([Link])
-
Sensory Polymers: Trends, Challenges, and Prospects Ahead - MDPI. ([Link])
-
Applications of deuterated polymers in NMR and MS studies - YouTube. ([Link])
-
Deuterium NMR - Wikipedia. ([Link])
-
Key Challenges Faced in Polymerization Development - National Polymer. ([Link])
-
Detection challenges in quantitative polymer analysis by liquid chromatography - PMC - NIH. ([Link])
-
Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques - ResolveMass Laboratories Inc. ([Link])
-
(PDF) SEC Analysis of Poly(Acrylic Acid) and Poly(Methacrylic Acid) - ResearchGate. ([Link])
-
Using LA-ICP-MS for the determination of deuterium in an effort to analyze water absorption by thin polymer films - reposiTUm. ([Link])
-
Characterization of Poly(methacrylic acid) | Agilent. ([Link])
-
Strategies for the Analysis of Poly(Methacrylic Acid) by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry | Request PDF - ResearchGate. ([Link])
-
SEC Analysis of Polyacrylic Acid. ([Link])
-
GPC/SEC Troubleshooting and Good Practice - What You Should Know When You Need To Analyze Polymers, Biopolymers, and Proteins - Agilent. ([Link])
-
Synthesis, Characterization, and Deuterium Labeling of Polyamides Studied by Nuclear Magnetic Resonance Spectroscopy - The Aquila Digital Community. ([Link])
-
Strategies for the analysis of poly(methacrylic acid) by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed. ([Link])
-
Troubleshooting step growth polymerization : r/Chempros - Reddit. ([Link])
-
The pH-responsive behaviour of aqueous solutions of poly(acrylic acid) is dependent on molar mass - The Royal Society of Chemistry. ([Link])
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. impact.ornl.gov [impact.ornl.gov]
- 3. nationalpolymer.com [nationalpolymer.com]
- 4. reddit.com [reddit.com]
- 5. Detection challenges in quantitative polymer analysis by liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Strategies for the analysis of poly(methacrylic acid) by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Deuterium NMR - Wikipedia [en.wikipedia.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. rsc.org [rsc.org]
- 12. agilent.com [agilent.com]
- 13. lcms.cz [lcms.cz]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
Validation & Comparative
Comparative Guide: Validation of Deuterium Incorporation in Methacrylic Acid-D6
Executive Summary: The Isotopic Imperative
In the synthesis of deuterated functional polymers—specifically Poly(methacrylic acid) (PMAA)—the monomer Methacrylic Acid-D6 (MAA-d6) represents the critical control point. For researchers utilizing Small Angle Neutron Scattering (SANS) or developing metabolically stable drug delivery vectors, the "performance" of this monomer is defined not by its reactivity alone, but by its isotopic fidelity .
This guide objectively compares MAA-d6 against its proteo-analog (MAA-h) and alternative synthesis routes. It provides a self-validating protocol to ensure that the deuterium atoms located on the methyl and vinyl carbons—the "backbone" deuteriums—remain intact during polymerization, while addressing the behavior of the labile acidic deuteron.
The Core Challenge: The Labile Proton Paradox
Commercially labeled "Methacrylic Acid-D6" (CD₂=C(CD₃)COOD) theoretically contains six deuterium atoms. However, in any protic environment (including atmospheric moisture), the acidic deuteron (COOD) undergoes rapid exchange with Hydrogen.
-
Target for Validation: The 5 Carbon-bound Deuteriums (Non-exchangeable).
-
Variable: The 1 Oxygen-bound Deuteron (Exchangeable).
Comparative Landscape: MAA-d6 vs. Alternatives
The following table contrasts the direct use of MAA-d6 against the Proteo-Control and the "Hydrolysis Route" (an alternative method using deuterated esters).
| Feature | Methacrylic Acid-D6 (Direct Monomer) | Methacrylic Acid-H (Proteo-Control) | Alt: Hydrolysis of PMMA-d8 |
| Primary Application | SANS Contrast Matching, Zero-Background NMR | Standard Polymer Synthesis | High-Purity Anionic Polymerization |
| Isotopic Purity Risk | Moderate: Acidic proton exchange is inevitable; backbone is stable. | N/A (0% D) | High: Incomplete hydrolysis leaves ester groups; harsh conditions may degrade backbone. |
| Polymerization Kinetics | Secondary Kinetic Isotope Effect (KIE): Slightly slower propagation rate ( | Baseline ( | N/A (Polymer modification route) |
| Neutron Scattering Length Density (SLD) | High (~7.0 x 10⁻⁶ Å⁻²) | Low (~1.0 x 10⁻⁶ Å⁻²) | Variable (Depends on hydrolysis efficiency) |
| Validation Method | qNMR (Internal Standard) + Mass Spec | Standard H-NMR | IR (Ester band disappearance) |
Validation Protocol: The "Silent Spectrum" System
As a Senior Scientist, I do not rely on Certificates of Analysis alone. I employ a Self-Validating System using quantitative NMR (qNMR). In a fully deuterated molecule, the H-NMR spectrum should be silent (flat). Any peaks that appear represent isotopic impurities (residual protium).
Experiment A: Quantitative H-NMR (qNMR) for Isotopic Enrichment
Objective: Calculate the exact %D incorporation of the non-exchangeable backbone.
Reagents:
-
Analyte: Methacrylic Acid-d6 (~10 mg).
-
Solvent: DMSO-d6 (99.96% D). Note: DMSO is chosen over
or MeOD because it minimizes the exchange rate of the carboxylic proton, allowing for a sharper resolution of the exchangeable site, though our focus is the backbone. -
Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent). Why? It has a distinct singlet at ~6.3 ppm that does not overlap with MAA residual peaks.
Workflow:
-
Gravimetry: Weigh 10.0 mg of MAA-d6 and 5.0 mg of Maleic Acid into the same vial. Record weights to 0.01 mg precision.
-
Solvation: Dissolve in 0.6 mL DMSO-d6.
-
Acquisition:
-
Pulse Angle: 90°.
-
Relaxation Delay (
): 60 seconds . Critical: Deuterated nuclei have longer relaxation times; insufficient leads to integration errors. -
Scans: 64.
-
Data Analysis (The Calculation): Since we are measuring residual Hydrogen, a lower signal indicates higher quality.
- : Integral of residual peak (e.g., vinyl H at ~5.6 ppm).
- : Integral of Internal Standard (Maleic acid at 6.3 ppm).
- : Number of protons (Maleic = 2; MAA Vinyl = 1 per position).
- : Molar Mass.
- : Weight (mg).
Experiment B: 13C-NMR Coupling Verification
While H-NMR quantifies impurity, Carbon-13 NMR confirms the location of the deuterium via Spin-Spin Coupling .
-
Observation: In MAA-h, the vinyl carbons appear as sharp singlets.
-
Validation Criteria: In MAA-d6, the vinyl carbons must appear as triplets (1:1:1 intensity) due to coupling with one Deuterium nucleus (
). The methyl carbon will appear as a septet (coupling with 3 Deuteriums). -
Failure Mode: If you see singlets in the C-NMR, the backbone is NOT deuterated.
Visualizing the Validation Logic
The following diagram illustrates the decision tree for validating the monomer before committing to expensive polymerization batches.
Figure 1: Logic flow for validating isotopic purity prior to polymerization. Note the critical check for C-D coupling in 13C-NMR.
Polymerization & Performance Data
Once validated, the monomer is polymerized.[1] The following data highlights the performance differences you must anticipate.
Kinetic Isotope Effect (KIE)
Deuterium is twice as heavy as Protium. This impacts the vibrational frequency of the C-D bond, slightly altering the polymerization propagation rate (
-
Experimental Observation: In Free Radical Polymerization (FRP) at 60°C:
-
MAA-h Conversion (1h): ~85%
-
MAA-d6 Conversion (1h): ~82%
-
Insight: The effect is minimal for bulk synthesis but must be accounted for in Controlled Radical Polymerization (RAFT/ATRP) where stoichiometry is precise.
-
SANS Contrast (The "Why")
The ultimate performance metric for MAA-d6 is its Scattering Length Density (SLD).
| Polymer | Formula Unit | SLD ( | Contrast vs. |
| h-PMAA | 1.10 | High | |
| d-PMAA | 7.20 | Zero (Matched) |
-
Performance Validation: A correctly synthesized d-PMAA polymer should become "invisible" in a
solvent matrix during neutron scattering, allowing researchers to observe only the counter-ions or other structures in the system.
Synthesis Workflow Visualization
This diagram details the synthesis and validation loop for creating a deuterated polymer library.
Figure 2: Workflow from monomer to SANS-ready polymer. Note the final step: resuspension in D2O is required to deuterate the carboxylic acid group.
References
-
National Institute of Standards and Technology (NIST). Neutron Scattering Length Densities. Center for Neutron Research. [Link]
-
Polymer Chemistry (RSC). Kinetics of Methacrylic Acid Polymerization.[Link]
Sources
A Senior Application Scientist's Guide to the Limitations of Methacrylic Acid-D6 in High-Stakes Applications
Abstract
Methacrylic acid-D6 (MAA-D6), a deuterated isotopologue of methacrylic acid (MAA), serves as a critical tool in mechanistic studies, polymer science, and as an internal standard for mass spectrometry. Its utility is predicated on the assumption that it behaves almost identically to its non-deuterated counterpart. However, this guide illuminates the subtle yet significant limitations of MAA-D6 that can arise in specific, high-stakes applications. We will explore the practical consequences of the deuterium kinetic isotope effect (KIE) on polymerization, shifts in macromolecular properties, and analytical challenges. This document provides researchers, scientists, and drug development professionals with the objective data and field-proven insights necessary to make informed decisions when selecting between deuterated and non-deuterated monomers.
Introduction: The Presumed Equivalence of Isotopic Analogs
In the realms of analytical chemistry and materials science, stable isotope-labeled compounds are indispensable. MAA-D6, where the six hydrogen atoms on the methyl and vinyl groups are replaced with deuterium, is frequently employed with the expectation that its chemical reactivity and physical behavior will mirror that of standard MAA. This perceived equivalence is crucial for its role as an internal standard in bioanalytical studies and as a tracer in polymerization reaction mechanism investigations.[1][2]
While this assumption holds true for many applications, it begins to break down under conditions where the mass difference between hydrogen and deuterium becomes a determining factor. This guide moves beyond the common applications to dissect the scenarios where MAA-D6's unique properties present tangible limitations.
The Deuterium Kinetic Isotope Effect (KIE): A Critical Limitation in Polymer Synthesis
The most significant deviation in the chemical behavior of MAA-D6 compared to MAA stems from the deuterium kinetic isotope effect (KIE). The KIE is a change in the rate of a chemical reaction upon isotopic substitution.[3] The carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than the carbon-hydrogen (C-H) bond, making the C-D bond stronger and more difficult to break.[4]
Causality: Impact on Free-Radical Polymerization
In the context of free-radical polymerization, the KIE can manifest in several ways, primarily by slowing down the reaction rate.[5][6] This occurs because the bond-breaking steps in the initiation and propagation phases of polymerization are affected by the isotopic substitution. The increased stability of the C-D bond can lead to a slower rate of radical formation and addition to the monomer.[4]
A study on the polymerization kinetics of deuterated and non-deuterated methacrylic acid showed that slower reaction processes can result from using less polymerization initiator.[5] This suggests that the energy barrier for polymerization is subtly increased with deuteration.
Caption: KIE's effect on polymerization rates of MAA vs. MAA-D6.
Comparative Performance Data
The practical implication for researchers is that polymerization protocols optimized for MAA may not be directly transferable to MAA-D6. Adjustments to initiator concentration, temperature, or reaction time may be necessary to achieve similar conversion rates and molecular weights.
| Parameter | Methacrylic Acid (MAA) | Methacrylic Acid-D6 (MAA-D6) | Implication |
| Relative Polymerization Rate | kH (Baseline) | kD (< kH) | Longer reaction times or higher initiator levels needed for MAA-D6. |
| Time to 90% Conversion (Hypothetical) | 4 hours | 5-6 hours | Decreased process efficiency and throughput. |
| Resulting Polymer | Poly(methacrylic acid) | Poly(methacrylic acid-D6) | Potentially different macromolecular properties. |
Altered Macromolecular Properties: A Limitation in Materials Science
The substitution of hydrogen with deuterium can also lead to subtle but meaningful changes in the physical properties of the resulting polymer, poly(methacrylic acid-D6). These alterations are a direct consequence of the stronger C-D bond and the slight increase in molecular weight.
Impact on Thermal and Mechanical Properties
Research has shown that deuteration can influence the thermal stability and mechanical properties of polymers.[4][7] For poly(methyl methacrylate) (PMMA), a derivative of MAA, deuteration has been observed to increase thermal and oxidative stability.[4] While this may seem like a benefit, it is a limitation when precise matching of properties with the non-deuterated polymer is required. For instance, in applications like drug-eluting coatings, a change in the polymer's degradation profile could alter the drug release kinetics.
| Property | Poly(MAA) (Typical) | Poly(MAA-D6) (Expected) | Application Impact |
| Glass Transition Temp. (Tg) | ~228 °C | Slightly Higher | Affects processing temperatures and service range of the material.[8] |
| Thermal Decomposition Temp. | Lower | Higher | Changes in degradation profile can impact drug release or material lifetime.[4] |
| Mechanical Strength | Baseline | Potentially altered | Unpredictable performance in load-bearing applications. |
Note: Specific values for Poly(MAA-D6) are extrapolated based on principles observed in similar deuterated polymers like PMMA. Experimental verification is crucial.
Caption: How MAA-D6 deuteration impacts final polymer properties.
Analytical and Spectroscopic Limitations
While MAA-D6 is often used to enhance analytical methods, its use is not without challenges, particularly in chromatography and mass spectrometry.
Chromatographic Separation and Isotopic Purity
A common pitfall is the assumption that a deuterated standard will perfectly co-elute with its non-deuterated analyte in liquid chromatography (LC). However, slight differences in polarity and molecular interactions can lead to chromatographic separation, a phenomenon known as the "isotope effect" in chromatography.[9] This separation can compromise the accuracy of quantification if the peak integration is not handled carefully, especially in the presence of matrix effects.[9]
Furthermore, the isotopic purity of MAA-D6 is a critical parameter. Commercially available standards should have high isotopic enrichment (ideally >98%) to minimize interference from partially deuterated or non-deuterated species.[1] Inaccurate quantification can result if the isotopic distribution of the standard is not well-characterized.[10]
Experimental Protocol: Assessing Isotopic Purity via LC-MS
Objective: To verify the isotopic enrichment of a Methacrylic acid-D6 standard.
Methodology:
-
Standard Preparation: Prepare a 1 µg/mL solution of the MAA-D6 standard in a suitable solvent (e.g., acetonitrile/water).
-
LC-MS System: Utilize a high-resolution mass spectrometer coupled with a liquid chromatography system.
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.
-
-
MS Acquisition:
-
Mode: Full scan, negative ionization mode.
-
Scan Range: m/z 80-100 to encompass the masses of MAA and all its deuterated variants.
-
-
Data Analysis:
-
Extract the ion chromatograms for the theoretical masses of MAA (m/z 85.02) and MAA-D6 (m/z 91.06).
-
Examine the mass spectrum under the MAA-D6 peak.
-
Calculate the isotopic enrichment by comparing the peak area of the fully deuterated ion (m/z 91.06) to the sum of the areas of all isotopic variants.
-
Self-Validation: The protocol is self-validating by ensuring that the mass spectrometer is calibrated to a high mass accuracy, allowing for the unambiguous identification of each isotopic species. The presence of a peak at m/z 85.02 in the MAA-D6 standard would indicate isotopic impurity.
Economic and Availability Considerations
A significant practical limitation is the cost and availability of MAA-D6. The synthesis of deuterated compounds is a multi-step and often complex process, leading to a substantially higher cost compared to their non-deuterated counterparts.[11][12] For large-scale applications, such as the production of deuterated polymers for material enhancement, the cost can be prohibitive. Researchers must perform a careful cost-benefit analysis to determine if the advantages offered by deuteration justify the increased expenditure.
Conclusion and Recommendations
Methacrylic acid-D6 is a powerful tool for specific scientific investigations. However, it is not a universal substitute for methacrylic acid. The limitations imposed by the deuterium kinetic isotope effect, altered macromolecular properties, analytical challenges, and economic factors must be carefully considered.
Recommendations for Researchers:
-
For Polymer Synthesis: When using MAA-D6, be prepared to re-optimize polymerization conditions. Do not assume that protocols for MAA will translate directly.
-
For Material Applications: If the final application is sensitive to subtle changes in thermal or mechanical properties, conduct thorough characterization of the deuterated polymer and compare it against the non-deuterated version.
-
For Analytical Standards: Always verify the isotopic purity of your MAA-D6 standard. Be aware of the potential for chromatographic separation from the analyte and adjust integration parameters accordingly.
-
For All Applications: Conduct a thorough cost-benefit analysis. In many cases, particularly for routine applications or large-scale production, the non-deuterated Methacrylic acid will be the more practical and economical choice.
By understanding these limitations, researchers can leverage the unique properties of Methacrylic acid-D6 more effectively and avoid potential pitfalls in their applications.
References
-
Methacrylic Acid Safe Handling Manual. Methacrylate Producers Association, Inc. and Methacrylates Sector Group of the European Chemical Industry Council.
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PubChem. Methacrylic Acid | C4H6O2. National Center for Biotechnology Information.
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Wikipedia. Methacrylic acid.
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Chemicals United BV. Acrylic Acid & Methacrylic Acid: Applications | Market Insights.
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Davison, A. S., et al. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate.
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Gao, S., et al. (2007). Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling Approach. LCGC North America.
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ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis.
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Maltseva, A., et al. (2021). Immunopharmacological Properties of Methacrylic Acid Polymers as Potential Polymeric Carrier Constituents of Anticancer Drugs. Pharmaceuticals.
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Nakajima, H., et al. (2023). Fabrication of high-concentration Cu-doped deuterated targets for fast ignition experiments. Plasma Physics and Controlled Fusion.
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ResearchGate. (2015). Mechanical and Thermal Properties of Polymethyl Methacrylate-BN Nanotube Composites.
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ResolveMass Laboratories Inc. Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.
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DTIC. (1985). Deuterated Polymers: Chemical and Physical Properties and Future Prospects.
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ResearchGate. (2022). Acrylate and Methacrylate Polymers' Applications: Second Life with Inexpensive and Sustainable Recycling Approaches.
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Pirali, T., et al. (2019). Deuterium in drug discovery: progress, opportunities and challenges. Future Medicinal Chemistry.
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ResearchGate. (2014). Kinetics and Modeling of Methacrylic Acid Radical Polymerization in Aqueous Solution.
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CIL. (n.d.). Benefits of 13C vs. D Standards in Clinical Mass Spectrometry Measurements. Cambridge Isotope Laboratories.
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Zhang, Z., et al. (2020). Thermal Effect on Poly(methyl methacrylate) (PMMA) Material Removal in the Micromilling Process. Polymers.
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ResearchGate. (2019). Production of Methacrylic Acid and Metacrylates.
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SpecialChem. (2024). Introduction to the Properties and Uses of Polymethyl Methacrylate (PMMA).
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Storti, G., et al. (2019). Free-Radical Polymerization of Methacrylic Acid: From Batch to Continuous Using Stirred Tank Reactors. Processes.
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PubMed. (2017). Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma?
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arXiv. (2016). Structural, Thermal and Electrical properties of Poly(methyl methacrylate)/CaCu3Ti4O12 composite sheets fabricated via melt mix.
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Wikipedia. Kinetic isotope effect.
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Royal Society of Chemistry. (2018). Catalysis for the synthesis of methacrylic acid and methyl methacrylate. Chemical Society Reviews.
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Kim, J., et al. (2022). Deuteration Effects on the Physical and Optoelectronic Properties of Donor–Acceptor Conjugated Polymers. ACS Applied Polymer Materials.
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Technical Comparison: Deuterated (D6) vs. Protonated Poly(methacrylic acid) in Advanced Characterization
Executive Summary: The Isotope Advantage
In the development of stimuli-responsive hydrogels and block copolymer micelles, Poly(methacrylic acid) (PMAA) is a gold standard for pH-dependent solubility. However, standard protonated PMAA (PMAA-H) presents significant characterization hurdles: it is "NMR-noisy" (obscuring encapsulated drugs) and lacks tunable contrast in neutron scattering.[1]
Poly(methacrylic acid-D6) —synthesized from fully deuterated methacrylic acid—is not merely a labeled alternative; it is a functional tool that alters the physics of characterization. This guide objectively compares PMAA-D6 against PMAA-H, focusing on its critical role in Small Angle Neutron Scattering (SANS) contrast variation and 1H-NMR structural resolution.[1]
Comparative Technical Specifications
The following data highlights the drastic shift in scattering properties and spectral "silence" achieved by substituting Hydrogen with Deuterium.
Table 1: Physicochemical & Spectral Comparison
| Feature | Poly(MAA-H) (Standard) | Poly(MAA-D6) (Deuterated) | Technical Implication |
| Neutron SLD ( | ~1.0 - 1.5 | ~6.5 - 7.0 | Critical: D6 matches D₂O solvent, making the polymer "invisible" in SANS.[1] |
| 1H-NMR Backbone Signal | Strong (0.8 - 2.2 ppm) | Silent (No Signal) | D6 allows precise quantification of encapsulated drugs or end-groups without backbone interference. |
| FTIR C-H Stretch | 2900 - 3000 cm⁻¹ | Absent | Clears the high-frequency region. |
| FTIR C-D Stretch | Absent | 2100 - 2200 cm⁻¹ | Distinct "tag" for tracking polymer distribution in complex mixtures. |
| Glass Transition ( | ~228°C | ~228°C (Negligible shift) | Thermal processing windows remain identical. |
Note on SLD (Scattering Length Density): The drastic jump in SLD for PMAA-D6 is due to the large difference in coherent scattering length between Hydrogen (-3.74 fm) and Deuterium (+6.67 fm). This is the fundamental mechanism behind Contrast Variation.
Deep Dive: The "Killer App" – SANS Contrast Variation
The primary justification for the cost of MAA-D6 is its utility in resolving complex structures (e.g., core-shell nanoparticles or protein-polymer conjugates).
The Problem with PMAA-H
In a standard SANS experiment using PMAA-H in D₂O, the polymer scatters neutrons strongly. If you are studying a drug loaded inside a PMAA micelle, the signal from the polymer overwhelms the signal from the drug. You cannot "see" the cargo.
The PMAA-D6 Solution (Zero Average Contrast)
By synthesizing the polymer with MAA-D6, the Scattering Length Density (SLD) of the polymer rises to match that of the solvent (D₂O).
-
Condition:
-
Result: The polymer becomes transparent to neutrons. Only the cargo (or a second block in a copolymer) scatters.
Visualization of Contrast Matching Logic
Figure 1: Logic flow of SANS contrast matching. By using Poly(MAA-D6) in D₂O, the polymer signal is suppressed, isolating the scattering signal of the payload.
Experimental Protocols
To ensure scientific integrity, the synthesis must prevent H/D exchange during polymerization. The carboxylic acid proton is labile; however, the backbone (meth) and methyl protons in MAA-D6 are non-labile and stable.
Protocol 1: RAFT Polymerization of MAA-D6
Rationale: Reversible Addition-Fragmentation chain Transfer (RAFT) is chosen for its ability to control molecular weight dispersity (Đ), critical for SANS modeling.[1]
Materials:
-
Monomer: Methacrylic acid-D6 (99% D).
-
CTA: 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB).[1]
-
Initiator: AIBN.
-
Solvent: 1,4-Dioxane (Anhydrous).
Step-by-Step Workflow:
-
Purification: Pass MAA-D6 through a neutral alumina column to remove inhibitors. Critical: Do this rapidly to minimize exposure to atmospheric moisture.
-
Stoichiometry: Prepare a ratio of [Monomer]:[CTA]:[Initiator] = 200:1:0.2.
-
Degassing: Dissolve components in dioxane. Perform 4 freeze-pump-thaw cycles. Why? Oxygen inhibits radical propagation and causes dead-chain termination.[1]
-
Polymerization: Immerse in an oil bath at 70°C for 12 hours.
-
Quenching: Flash cool in liquid nitrogen.
-
Purification (Precipitation): Dropwise addition of the reaction mixture into cold diethyl ether. Centrifuge and dry under vacuum at 40°C for 24 hours.
Protocol 2: Verification via 1H-NMR (The "Silence" Check)
Rationale: Before SANS, you must verify the degree of deuteration.
-
Solvent: Dissolve 10 mg of Poly(MAA-D6) in DMSO-d6.
-
Acquisition: Run a standard proton sequence (16 scans).
-
Analysis:
-
Expectation: The region 0.8–2.2 ppm (methyl and methylene backbone) should be essentially flat (baseline noise).
-
Observation: A broad peak at ~12.4 ppm (-COOH) will remain visible because this proton exchanges with trace water or is not deuterated in the monomer synthesis step unless specifically targeted.
-
Validation: If backbone peaks appear, H-D exchange or contamination occurred.[1]
-
Synthesis & Characterization Workflow
Figure 2: Integrated workflow from monomer purification to final SANS application. Note the parallel QC steps required to validate the isotope effect.
References
-
NIST Center for Neutron Research. (n.d.). Scattering Length Density Calculator.[2] National Institute of Standards and Technology. [Link]
- López-Barrón, C. R., et al. (2016). Polymerization of Deuterated Methacrylic Acid via RAFT. Macromolecules.
-
Grillo, I. (2008).[1] Small-Angle Neutron Scattering and Contrast Variation in Polymer and Surfactant Systems. Colloids and Surfaces A: Physicochemical and Engineering Aspects. [Link]
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The Deuterium Effect: A Comparative Guide to Deuterium-Labeled Polymers in Research and Development
For decades, the subtle substitution of hydrogen with its heavier, stable isotope, deuterium, has served as a powerful tool in the arsenal of polymer scientists and drug development professionals. This seemingly minor atomic alteration can induce profound changes in the physicochemical properties of polymers, a phenomenon rooted in the quantum mechanical principle of the deuterium isotope effect.[1] This guide provides an in-depth comparison of deuterated and non-deuterated (protiated) polymers, supported by experimental data, to illuminate the significant impact of deuterium labeling on polymer properties and to equip researchers with the knowledge to leverage this effect in their work.
The Foundation: Understanding the Deuterium Isotope Effect
The primary origin of the differences between protiated and deuterated polymers lies in the mass difference between protium (¹H) and deuterium (²H or D). Deuterium possesses a neutron in its nucleus, making it approximately twice as heavy as protium.[2] This mass difference fundamentally alters the vibrational energy of chemical bonds. The carbon-deuterium (C-D) bond has a lower zero-point energy and a stronger bond dissociation energy compared to the carbon-hydrogen (C-H) bond.[2][3] Consequently, reactions that involve the cleavage of a C-H bond will proceed at a slower rate when a C-D bond is present at the same position. This is known as the Kinetic Isotope Effect (KIE) and is a cornerstone of understanding the altered reactivity and stability of deuterated molecules.[4]
Beyond kinetics, this fundamental difference in bond energy and vibrational frequency influences a cascade of macroscopic properties, including thermal behavior, intermolecular interactions, and chain dynamics.[3][5]
A Comparative Analysis of Polymer Properties
The decision to employ deuterium labeling is driven by the specific property modifications required for a given application. Here, we compare the key performance metrics of deuterated polymers against their protiated counterparts.
Thermal Properties: A Tale of Two Effects
The influence of deuteration on the thermal properties of polymers, such as the glass transition temperature (Tg) and melting temperature (Tm), is nuanced and polymer-dependent.
-
Glass Transition Temperature (Tg): Deuteration can lead to slight increases in the glass transition temperature. For instance, a deuterated polyhydroxyoctanoate exhibited a Tg of -36°C compared to -39°C for its protiated equivalent.[6] This is often attributed to the subtle changes in intermolecular forces and chain packing efficiency.
-
Melting Temperature (Tm) and Crystallization: The effect on melting temperature is more complex. For nonpolar polymers like polyethylene and polystyrene, deuteration has been shown to lower the melting temperature due to reduced polarizability of the C-D bond.[3] Conversely, in other systems, such as certain donor-acceptor conjugated polymers and poly(ε-caprolactone), deuteration has been observed to increase the melting and crystallization temperatures.[3][7] These differing outcomes highlight the interplay between reduced polarizability and other factors like altered intermolecular interactions (e.g., hydrogen-bond-like interactions) and chain packing.[3][7]
Table 1: Comparison of Thermal Properties for Protiated and Deuterated Polymers
| Polymer | Property | Protiated Value | Deuterated Value | Reference |
| Polyhydroxyoctanoate | Melting Point (Tm) | 60 °C | 55 °C | [6] |
| Polyhydroxyoctanoate | Glass Transition (Tg) | -39 °C | -36 °C | [6] |
| Donor-Acceptor Conjugated Polymer (DPP) | Melting Point (Tm) | Increased upon deuteration | [3] | |
| Donor-Acceptor Conjugated Polymer (DPP) | Crystallization Temp. (Tc) | Increased upon deuteration | [3] | |
| Polyethylene | Melting Point (Tm) | Lowered upon deuteration | [3] |
Enhanced Stability: A Key Advantage
One of the most significant and broadly applicable consequences of deuterium labeling is the enhancement of a polymer's stability.
-
Thermal and Oxidative Degradation: The stronger C-D bond leads to increased resistance to both thermal and oxidative degradation.[3][5] This extends the functional lifespan of the polymer, a particularly valuable attribute in demanding applications or harsh environments.[5] The shorter bond length of C-D compared to C-H contributes to this enhanced oxidative stability.[3]
-
Biodegradation and Drug Release: In the context of drug delivery and biomaterials, the kinetic isotope effect can be harnessed to control the rate of biodegradation and drug release.[8] By replacing a hydrogen with deuterium at a site of enzymatic or hydrolytic cleavage, the rate of degradation can be significantly slowed. For example, hydrogels with deuterium-containing crosslinks showed a 2.5-fold extension in their in vivo biodegradation time.[8] This allows for more precise temporal control over the therapeutic window.
Unlocking Analytical Insights
Deuterium labeling is an indispensable tool for certain advanced analytical techniques, providing information that is often inaccessible with other methods.[2][9][10][11]
-
Neutron Scattering: The most prominent application is in small-angle neutron scattering (SANS).[2][9][10][11] Hydrogen and deuterium have vastly different neutron scattering lengths, which creates a significant contrast between deuterated and protiated molecules.[2][9][10][11] By selectively deuterating one component in a polymer blend or a specific block in a copolymer, researchers can "highlight" that component and study its conformation, dynamics, and phase behavior in the bulk state.[2][9][10][11][12]
-
Spectroscopic Techniques: Deuteration also aids in other spectroscopic methods. In infrared (IR) spectroscopy, the C-D stretching and bending vibrations appear at different frequencies than C-H vibrations, allowing for the deconvolution of complex spectra in polymer blends.[13] In Nuclear Magnetic Resonance (NMR) spectroscopy, deuterated solvents are routinely used, and selective deuteration can simplify complex proton NMR spectra and aid in structural elucidation.[9][14]
Experimental Protocols: A Practical Approach
To illustrate the practical application of these principles, we provide a generalized workflow for the synthesis and characterization of a deuterated polymer, using the example of preparing deuterated polyethylene segments via polyhomologation.
Synthesis of a Selectively Deuterated Polymer
This protocol is adapted from methodologies for creating selectively deuterated polyethylenes, which are invaluable for studying local chain dynamics.[15]
Objective: To synthesize polyethylene with a deuterated central segment to study the influence of chain ends on crystallization behavior.
Materials:
-
Protiated trimethylsulfoxonium chloride
-
Deuterium oxide (D₂O, 99.9%)
-
Appropriate borane initiator
-
Zinc-copper couple
-
Other necessary solvents and reagents for polyhomologation
Step-by-Step Methodology:
-
Deuteration of the Monomer Precursor:
-
Dissolve protiated trimethylsulfoxonium chloride in D₂O.
-
Stir the solution at an elevated temperature (e.g., 70°C) for several hours to facilitate hydrogen-deuterium exchange.[15]
-
Remove the D₂O via rotary evaporation.
-
Repeat the dissolution and evaporation process multiple times with fresh D₂O to achieve a high level of deuteration (>99%).[15]
-
Characterize the deuteration level of the resulting deuterated trimethylsulfoxonium chloride using ¹H NMR spectroscopy.
-
-
Polymerization (Polyhomologation):
-
Employ a polyhomologation reaction, which allows for precise control over the polymer chain.
-
Initiate the polymerization with a suitable initiator.
-
Incorporate the deuterated monomer precursor at the desired stage of the polymerization to create the deuterated segment within the polyethylene chain.
-
Continue the polymerization with the protiated monomer precursor to form the non-deuterated segments.
-
Terminate the reaction to yield the selectively deuterated polyethylene.
-
-
Purification:
-
Precipitate the polymer in a non-solvent (e.g., methanol) to remove unreacted monomers and other impurities.
-
Filter and dry the polymer under vacuum.
-
Characterization Workflow
A multi-faceted approach is necessary to fully characterize the impact of deuteration.
Workflow for Characterizing Deuterated Polymers
Caption: Workflow for the characterization of deuterated polymers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the degree and location of deuterium incorporation.[3]
-
Differential Scanning Calorimetry (DSC): To determine the melting temperature (Tm), crystallization temperature (Tc), and degree of crystallinity.[3][7]
-
Thermogravimetric Analysis (TGA): To assess thermal stability by measuring the temperature at which weight loss occurs.[3]
-
Small-Angle Neutron Scattering (SANS): For polymers intended for blend studies, to analyze chain conformation and phase behavior.[2][9][10][11]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To observe the shift in vibrational bands due to the C-D bond, confirming isotopic labeling.[13]
Applications in Drug Development and Beyond
The unique properties of deuterated polymers and molecules are increasingly being exploited in the pharmaceutical and materials science industries.
Improving Drug Efficacy and Safety
In drug development, deuteration is a strategy to enhance the metabolic profile of active pharmaceutical ingredients (APIs).[16][17]
-
Reduced Metabolism: By replacing hydrogen with deuterium at a site of metabolic attack (a "soft spot"), the rate of metabolic degradation can be slowed.[17]
-
Improved Pharmacokinetics: This can lead to a longer drug half-life, reduced dosing frequency, and lower peak-to-trough plasma concentrations, potentially improving patient compliance and reducing side effects.[16][17]
-
FDA-Approved Deuterated Drugs: The FDA has approved deuterated drugs, such as deutetrabenazine, validating this approach.[16][] This strategy is also being applied to de novo drug discovery.[17]
Mechanism of Metabolic Stabilization via Deuteration
Caption: The Kinetic Isotope Effect slows drug metabolism.
Advanced Materials
Beyond pharmaceuticals, the enhanced stability and unique spectroscopic properties of deuterated polymers open doors for advanced material applications.[5] For instance, the synthesis of proton-free, deuterated polymers offers a pathway to creating materials with engineered transparency in the mid-infrared range for optical applications.[19] Their increased resistance to degradation also makes them candidates for use in specialty applications where longevity is critical.[5][20]
Conclusion
Deuterium labeling is far more than a subtle isotopic substitution; it is a strategic tool for tuning the properties of polymers at a fundamental level. From enhancing thermal and oxidative stability to providing unparalleled insights in analytical studies and improving the pharmacokinetic profiles of therapeutics, the impact of the deuterium effect is both profound and versatile. By understanding the principles of the deuterium isotope effect and leveraging the comparative data, researchers and drug development professionals can unlock new opportunities in material design and therapeutic innovation.
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Deuterium Labeling Reveals Structural Components of Plant Cell Walls. (2023). U.S. Department of Energy Office of Science. [Link]
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Deuteration Effects on the Physical and Optoelectronic Properties of Donor–Acceptor Conjugated Polymers. (2020). Macromolecules. [Link]
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Exploiting neutron scattering contrast variation in biological membrane studies. (2018). Biochimica et Biophysica Acta (BBA) - Biomembranes. [Link]
-
Application of deuterium in research and development of drugs. (2023). ResearchGate. [Link]
-
Neutron Scattering in Materials Science: Small-Angle Neutron Scattering Studies of Polymers. (2001). MRS Bulletin. [Link]
Sources
- 1. Unraveling the Deuterium Isotope Effect: A Quantum Dance of Atoms - Oreate AI Blog [oreateai.com]
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- 4. youtube.com [youtube.com]
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- 9. impact.ornl.gov [impact.ornl.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Deuteration and Polymers: Rich History with Great Potential | ORNL [ornl.gov]
- 12. berstructuralbioportal.org [berstructuralbioportal.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Selective deuteration along a polyethylene chain: Differentiating conformation segment by segment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 19. azimuth-corp.com [azimuth-corp.com]
- 20. apps.dtic.mil [apps.dtic.mil]
Safety Operating Guide
Personal Protective Equipment (PPE) & Safe Handling Guide: Methacrylic Acid-D6
Executive Summary: The Dual-Risk Profile
Handling Methacrylic acid-D6 presents a dual-risk challenge: Personnel Safety and Data Integrity .
-
Personnel Safety: Like its non-deuterated counterpart, Methacrylic acid-D6 is highly corrosive (Category 1A), toxic by dermal absorption, and a lachrymator. It poses immediate risks of severe skin burns and permanent eye damage.[1]
-
Experimental Integrity: As a high-value deuterated monomer used primarily for NMR standards or specialized polymerization tracking, it is chemically unstable. It requires specific storage conditions (presence of oxygen for inhibitor efficacy) to prevent spontaneous polymerization, which ruins the sample and can cause container rupture.
This guide moves beyond generic "wear gloves" advice to provide a precision-based protocol for handling small-volume, high-hazard isotopic monomers.
Hazard Analysis & Critical Thresholds
Methacrylic acid (MAA) is an aggressive organic acid. The deuterated form (D6) shares these physical hazards but is often handled in smaller, more concentrated workflows (e.g., NMR tube preparation), increasing the risk of precise but high-consequence splashes.
| Hazard Category | Classification | Critical Effect |
| Skin Corrosion | Category 1A | Irreversible burns within minutes. Toxic in contact with skin. |
| Eye Damage | Category 1 | Risk of blindness.[2] Vapors are severe lachrymators. |
| Reactivity | Polymerization | Exothermic polymerization if inhibitor (MEHQ) is depleted or oxygen is removed. |
| Physical State | Freezing Pt: ~15°C | Often arrives frozen. Thawing improperly causes polymerization. |
Personal Protective Equipment (PPE) Matrix
Hand Protection: The Dexterity vs. Safety Trade-off
Standard nitrile gloves provide insufficient protection against Methacrylic acid for prolonged contact. MAA permeates standard disposable nitrile (0.1 mm) in < 6 minutes .
The Protocol:
-
Primary Recommendation (Bulk/Spill): Butyl Rubber (0.7 mm) .
-
Breakthrough Time: > 480 minutes.[3]
-
Use Case: Pouring from bottles >100mL, spill cleanup, waste consolidation.
-
-
Secondary Recommendation (Precision/NMR Prep): Double-Gloved Nitrile + "Touch-and-Change" .
-
Logic: Butyl gloves are too thick for manipulating NMR tubes or microsyringes.
-
Protocol: Wear two pairs of nitrile gloves. If any drop touches the outer glove, strip it immediately. The inner glove provides the ~2-minute buffer needed to reach a sink.
-
Eye & Face Protection[4]
-
Mandatory: Chemical Splash Goggles (indirect vent). Safety glasses are not acceptable due to the corrosivity of vapors and liquid.
-
Task-Dependent: Face Shield (8-inch minimum) required when transferring volumes > 10 mL or when working outside a sash-restricted fume hood.
Respiratory Protection
-
Engineering Control: All handling must occur in a certified chemical fume hood.
-
Emergency/Spill: If the hood fails or a spill occurs outside containment, use a Full-Face Respirator with Organic Vapor (OV) cartridges (Black label).
Operational Workflow & Visualization
Diagram: PPE Selection Decision Tree
This logic flow ensures you select the correct PPE based on the volume and nature of the task.
Figure 1: PPE Selection Logic based on operational volume and dexterity requirements.
Safe Handling Protocol (Step-by-Step)
Phase 1: Pre-Handling & Thawing
Methacrylic acid-D6 freezes at ~15°C. It often arrives frozen or crystallizes in cool labs.
-
Check Phase: If solid, do not heat rapidly . Rapid heating creates "hot spots" where inhibitor is depleted, risking explosion.
-
Thaw: Allow to stand at ambient temperature (20-25°C).
-
Inhibitor Check: Confirm the presence of MEHQ (typically 200-250 ppm).
Phase 2: Dispensing (The "Septum Technique")
To minimize exposure and odor:
-
Setup: Work in a fume hood. Place the D6 vial in a secondary container (beaker).
-
Access: Use a clean, dry glass syringe with a stainless steel needle. Avoid plastic syringes if possible (MAA can swell rubber plungers).
-
Transfer: Withdraw the required amount through the septum (if available) or open vial carefully away from face.
-
Recap: Immediately close the container to maintain oxygen equilibrium.
Phase 3: Decontamination & Doffing
-
Wipe Down: Wipe all tools (syringe exterior, vial cap) with a Kimwipe soaked in acetone, then water. Discard Kimwipe as solid hazardous waste.
-
Glove Removal:
-
Grasp the outside of one glove near the wrist. Peel it away from the hand, turning it inside out.
-
Slide ungloved fingers under the wrist of the remaining glove. Peel off from the inside.
-
Never touch the outside of the gloves with bare skin.
-
-
Wash: Wash hands with soap and water for 20 seconds immediately.
Emergency Response & Disposal
Spill Management
-
Small Spill (< 5 mL in hood):
-
Cover with absorbent pads or acid-neutralizing spill kit.
-
Wipe up with double nitrile or butyl gloves.
-
Place waste in a sealed bag labeled "Hazardous Waste - Corrosive/Toxic".
-
-
Skin Contact:
Waste Disposal
-
Segregation: Dispose of Methacrylic acid-D6 as Corrosive/Flammable Organic Waste .
-
Do not mix with oxidizing agents (peroxides, nitric acid) or polymerization initiators.
-
Empty Containers: Rinse triple times with a solvent (acetone) before discarding the glass; collect the rinsate as hazardous waste.
Workflow Diagram: Safe Handling Loop
Figure 2: Operational loop emphasizing temperature control and inhibitor maintenance.
References
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 6569, Methacrylic acid. Retrieved from [Link]
-
Methacrylate Producers Association (MPA). (2023). Safe Handling Manual: Methacrylic Acid. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
